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  • Product: N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine
  • CAS: 1019579-79-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The molecule N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a structurally versatile secondary amine featuring a lipophilic cyclopentyl ring and an ortho-trifluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a structurally versatile secondary amine featuring a lipophilic cyclopentyl ring and an ortho-trifluoromethoxy-substituted benzyl moiety. In medicinal chemistry, the incorporation of a trifluoromethoxy (–OCF₃) group is a highly deliberate design choice. The –OCF₃ group is often referred to as a "super-halogen" or "pseudo-halogen"; it significantly enhances the lipophilicity of the scaffold (Hansch π parameter of +1.04) while providing exceptional metabolic stability against cytochrome P450-mediated oxidative degradation compared to a standard methoxy group [1].

From a synthetic perspective, the construction of this secondary amine is best achieved via reductive amination . Recent analyses of pharmaceutical manufacturing indicate that approximately 25% of all C–N bond-forming reactions in the industry are executed using reductive amination protocols due to their scalability, high atom economy, and operational simplicity [2]. This guide details a robust, self-validating protocol for the de novo synthesis of this target compound using state-of-the-art methodology.

Retrosynthetic Analysis & Mechanistic Causality

Disconnection Strategy

The retrosynthetic disconnection of the target molecule targets the benzylic C–N bond.

  • Electrophile: 2-(Trifluoromethoxy)benzaldehyde.

  • Nucleophile: Cyclopentanamine (cyclopentylamine).

While direct alkylation (using 2-(trifluoromethoxy)benzyl bromide and cyclopentanamine via an Sₙ2 mechanism) is theoretically possible, it is synthetically flawed. Primary amines reacting with highly electrophilic benzyl halides inevitably suffer from over-alkylation, leading to difficult-to-separate mixtures of secondary and tertiary amines. Reductive amination bypasses this by forming a transient imine/iminium intermediate that is selectively reduced, strictly halting the reaction at the secondary amine stage.

Causality of Reducing Agent Selection

The critical parameter in a direct reductive amination is the choice of the hydride source. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The causality behind this choice is rooted in its finely tuned hydridic reactivity[3]. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, making STAB significantly less reactive than Sodium Borohydride (NaBH₄). Consequently, STAB does not rapidly reduce the starting aldehyde. Instead, it waits for the aldehyde and amine to condense into the more electrophilic iminium ion, which it then reduces with high chemoselectivity.

LogicTree Root Selection of Reducing Agent for Reductive Amination NaBH4 NaBH4 (Sodium Borohydride) Root->NaBH4 NaBH3CN NaBH3CN (Sodium Cyanoborohydride) Root->NaBH3CN STAB NaBH(OAc)3 (Sodium Triacetoxyborohydride) Root->STAB NaBH4_desc High Reactivity: Reduces aldehyde directly before imine formation. NaBH4->NaBH4_desc NaBH3CN_desc Good Selectivity: Highly toxic (HCN gas), requires pH 4-5. NaBH3CN->NaBH3CN_desc STAB_desc Optimal Selectivity: Mild, non-toxic byproducts, works well in DCE/DCM. STAB->STAB_desc

Logical selection matrix for reductive amination reagents.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to ensure the chemical transformation is proceeding as dictated by the mechanistic design.

Stoichiometry and Reagent Quantities
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-(Trifluoromethoxy)benzaldehyde190.121.001.90 gElectrophile
Cyclopentanamine85.151.050.89 g (1.04 mL)Nucleophile
NaBH(OAc)₃ (STAB)211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96-40 mLSolvent
Acetic Acid (Glacial)60.051.000.60 g (0.57 mL)Acid Catalyst (Optional but recommended)
Step-by-Step Methodology

Step 1: Iminium Formation (Reaction Assembly)

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethoxy)benzaldehyde (1.90 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 40 mL).

  • Add cyclopentanamine (0.89 g, 10.5 mmol) dropwise at room temperature.

  • Optional but recommended: Add glacial acetic acid (0.57 mL, 10.0 mmol) to facilitate the dehydration of the hemiaminal intermediate into the iminium ion.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

Step 2: Hydride Transfer (Reduction)

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Sodium Triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) portionwise over 10 minutes to manage mild exotherms and hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The aldehyde peak (m/z 191 [M+H]⁺) should be completely consumed, replaced by a single product peak at m/z 260.1 [M+H]⁺.

Step 3: Quench and Workup

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous effervescence (CO₂ and H₂ gas) will occur as unreacted STAB and acetic acid are neutralized.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM, 2 × 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent system: Gradient of 0% to 10% Methanol in DCM (containing 1% Triethylamine to prevent amine streaking on the acidic silica).

  • Combine product-containing fractions (verify via TLC with Ninhydrin stain) and evaporate to yield pure N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine as a pale yellow oil.

ExpWorkflow A 1. Reagent Mixing Aldehyde + Amine in DCE B 2. Direct Reduction Add STAB (1.5 eq) at 0 °C to RT A->B C 3. In-Process Control Monitor by TLC/LC-MS (1-4h) B->C D 4. Quench Aq. NaHCO3 (Stir 15 min) C->D E 5. Extraction Phase Separation (DCM/H2O) D->E F 6. Purification Flash Chromatography (SiO2) E->F G 7. Pure Product Target Secondary Amine F->G

Direct reductive amination workflow with integrated in-process controls.

Analytical Characterization

To confirm the structural integrity of the synthesized N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, the following spectroscopic signatures must be validated. The presence of the intact –OCF₃ group is best confirmed via ¹⁹F NMR, while the successful C–N bond formation is evidenced by the benzylic CH₂ singlet in the ¹H NMR.

Expected Spectroscopic Data
Analytical MethodKey Spectral Features & Assignments
LC-MS (ESI+) [M+H]⁺ = 260.1 (Calculated exact mass for C₁₃H₁₆F₃NO: 259.12)
¹H NMR (400 MHz, CDCl₃) δ 7.50 (dd, 1H, Ar-H adjacent to CH₂); δ 7.20–7.35 (m, 3H, remaining Ar-H); δ 3.85 (s, 2H, benzylic CH₂); δ 3.10 (p, J = 6.5 Hz, 1H, cyclopentyl CH-N); δ 1.30–1.90 (m, 8H, cyclopentyl CH₂); δ ~1.70 (br s, 1H, N-H).
¹³C NMR (100 MHz, CDCl₃) δ 147.5 (Ar-C-OCF₃); δ 120.5 (q, J = 257 Hz, CF₃); δ 59.5 (cyclopentyl CH-N); δ 46.5 (benzylic CH₂); δ 33.0, 24.0 (cyclopentyl CH₂ carbons).
¹⁹F NMR (376 MHz, CDCl₃) δ -57.5 (s, 3F, OCF₃ group).

Safety, EHS, and Scalability Considerations

  • Hydrogen Gas Evolution: The quenching of STAB with aqueous base generates hydrogen gas. On scales larger than 10 mmol, this must be performed in a heavily ventilated fume hood using a blast shield, adding the quench solution dropwise over an extended period.

  • Fluorinated Aromatics: Compounds containing trifluoromethoxy groups can exhibit unique toxicological profiles. While generally stable, combustion or extreme heating can release highly toxic hydrogen fluoride (HF) gas. Standard PPE (nitrile gloves, lab coat, safety goggles) is strictly required.

  • Solvent Substitution: While 1,2-Dichloroethane (DCE) is the optimal solvent for STAB reductions [3], it is a known carcinogen. For industrial scale-up, 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate can often be substituted following rigorous process optimization.

References

  • Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30(14), 3009. URL:[Link]

  • Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews 2019, 119(23), 11857-11911. URL:[Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry 1996, 61(11), 3849-3862. URL:[Link]

Exploratory

An In-depth Technical Guide to the Biological Target Identification of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Abstract The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused framework for the target deconvolution of novel bioactive compounds, using N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine as a primary case study. We will navigate the logical progression from initial in silico target prediction to rigorous experimental validation through a multi-pronged approach including chemical proteomics, affinity-based methods, and biophysical interaction analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust target identification cascade.

Introduction: The Challenge of Target Deconvolution for Novel Chemical Entities

Phenotypic screening has re-emerged as a powerful engine for the discovery of first-in-class therapeutics.[1] Unlike target-based screens, phenotypic approaches identify compounds that elicit a desired biological response in a cellular or organismal context, often without prior knowledge of the molecular mechanism. The subsequent process of identifying the specific protein or proteins through which the compound exerts its effect, known as target deconvolution, is paramount for lead optimization, understanding potential off-target effects, and establishing intellectual property.[2][3]

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a novel small molecule with potential biological activity, inferred from the presence of pharmacologically relevant moieties such as the trifluoromethoxy group, which can influence metabolic stability and receptor binding.[4][5] This guide will delineate a systematic and multi-faceted strategy to elucidate its molecular target(s).

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods provide a cost-effective and rapid means to generate a ranked list of potential protein targets.[6][7] These in silico approaches leverage vast databases of known drug-target interactions and compound structures to predict the likely biological partners of a query molecule.

Core Methodologies for In Silico Target Prediction

Several computational strategies can be employed, each with its own strengths and underlying algorithms. A combination of these methods often yields a more robust set of predictions.

Methodology Principle Key Advantages Representative Tools
Chemical Similarity Searching Based on the principle that structurally similar molecules are likely to have similar biological targets.[8]Simple, fast, and effective for compounds with known analogs.ChEMBL, PubChem, TargetHunter[8]
Machine Learning & Data Mining Utilizes statistical models trained on large datasets of compound-target interactions to predict the probability of a new compound binding to a given target.[8][9]Can identify non-obvious relationships and predict targets for novel scaffolds.SuperPred, SEA, SwissTargetPrediction
Panel Docking Involves docking the query molecule against a library of 3D protein structures to predict binding affinity and pose.[6][10]Provides structural insights into the potential binding mode.Schrödinger Suite, AutoDock, MOE
Bioactivity Spectral Analysis Compares the predicted bioactivity profile of the query compound across a range of targets with the known profiles of other compounds.[8]Can reveal polypharmacology and potential off-target effects.
A Step-by-Step Protocol for In Silico Target Prediction
  • Compound Preparation:

    • Obtain the 2D structure of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine in a suitable format (e.g., SMILES).

    • Generate a low-energy 3D conformation using a computational chemistry package (e.g., Avogadro, ChemDraw 3D).

  • Execution of Similarity-Based and Machine Learning Predictions:

    • Submit the SMILES string to web-based prediction tools like SwissTargetPrediction and TargetHunter.

    • These tools will return a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands.

  • Perform Panel Docking:

    • Select a diverse panel of protein structures for docking. This panel can be informed by the initial similarity search results or can be a pre-compiled panel of druggable targets.

    • Utilize a docking program to systematically evaluate the binding of the compound to each protein in the panel.

  • Data Analysis and Hypothesis Generation:

    • Consolidate the results from all in silico methods.

    • Prioritize targets that are consistently predicted by multiple orthogonal approaches.

    • Investigate the biological function and disease relevance of the top-ranked targets to formulate a primary hypothesis.

Phase II: Experimental Target Identification - From Hypothesis to Evidence

With a prioritized list of potential targets from the in silico analysis, the next phase involves direct experimental validation. A multi-pronged approach, combining affinity-based and label-free methods, is recommended to increase the likelihood of success and provide orthogonal validation.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods rely on the specific interaction between the small molecule and its target protein to isolate and identify the target from a complex biological mixture, such as a cell lysate.[1][11][12][13]

A crucial first step is the synthesis of a chemical probe by derivatizing N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine. This involves attaching a linker and a reporter tag (e.g., biotin) or an immobilization handle. Structure-activity relationship (SAR) data is invaluable here to ensure that the modification does not abrogate the compound's biological activity.

Diagram of Affinity Probe Synthesis Strategy

G Compound N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine SAR SAR Analysis (Identify non-essential modification site) Compound->SAR Linker Linker Attachment SAR->Linker Tag Biotinylation or Resin Conjugation Linker->Tag Probe Affinity Probe Tag->Probe

Caption: Workflow for designing and synthesizing an affinity probe.

This is a classic and powerful technique for target identification.[14][15]

Experimental Protocol for AC-MS:

  • Immobilization: Covalently attach the synthesized affinity probe to a solid support (e.g., agarose beads).

  • Lysate Preparation: Prepare a native cell or tissue lysate that is expected to contain the target protein.

  • Incubation: Incubate the lysate with the affinity matrix to allow for the binding of the target protein(s).

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free (unmodified) compound, which provides strong evidence for specificity.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Diagram of Affinity Chromatography Workflow

G cluster_0 Preparation cluster_1 Binding & Washing cluster_2 Elution & Analysis Probe Immobilized Affinity Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Competitive Elution Washing->Elution MS LC-MS/MS Analysis Elution->MS

Caption: The experimental workflow for affinity chromatography-mass spectrometry.

Chemical Proteomics: Activity-Based Protein Profiling (ABPP)

Chemical proteomics and ABPP are powerful methods for identifying protein targets in their native cellular environment.[16][17][18][19] These techniques utilize chemical probes that covalently modify the active site of enzymes, allowing for their subsequent enrichment and identification. If N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is suspected to be an enzyme inhibitor, an activity-based probe can be designed.

Label-Free Approaches: Circumventing Probe Synthesis

The synthesis of a suitable chemical probe can be challenging and may alter the compound's binding properties. Label-free methods overcome this limitation by using the unmodified compound.[3]

The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[11][12]

Experimental Protocol for DARTS:

  • Incubation: Treat a cell lysate with varying concentrations of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.

  • Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., pronase).

  • Analysis: Analyze the resulting protein fragments by SDS-PAGE and mass spectrometry. Target proteins will show a dose-dependent protection from degradation.

CETSA is a powerful in-cell target engagement assay that measures the thermal stabilization of a target protein upon ligand binding.[3]

Experimental Protocol for CETSA:

  • Treatment: Treat intact cells with the compound of interest.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble protein at each temperature by Western blot (for a candidate target) or mass spectrometry (for proteome-wide analysis). A shift in the melting curve to a higher temperature indicates target engagement.

Diagram of the Target Identification Funnel

G InSilico In Silico Prediction (Broad Hypothesis Generation) Affinity Affinity-Based Methods (AC-MS, Chemical Proteomics) InSilico->Affinity LabelFree Label-Free Methods (DARTS, CETSA) InSilico->LabelFree Validation Biophysical & Cellular Validation (SPR, ITC, Knockdown/Overexpression) Affinity->Validation LabelFree->Validation

Caption: A strategic funnel approach for target identification.

Phase III: Target Validation and Biophysical Characterization

Once a high-confidence candidate target has been identified, it is crucial to validate the interaction using orthogonal biophysical and cell-based assays.

Direct Binding Assays

These methods provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

Technique Principle Data Obtained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.Binding affinity (KD), association and dissociation rates (ka, kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.Binding affinity (KD).
Cellular Target Validation

To confirm that the identified target is responsible for the observed phenotype, genetic approaches are employed.

  • Gene Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound.[20]

  • Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Conclusion: A Roadmap to Mechanism of Action

The journey from a novel bioactive molecule like N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine to a fully validated biological target is a challenging but essential undertaking in modern drug discovery. The integrated strategy outlined in this guide, which combines the predictive power of in silico methods with the empirical rigor of multiple, orthogonal experimental approaches, provides a robust framework for success. By systematically generating and testing hypotheses, researchers can confidently elucidate the mechanism of action of new chemical entities, paving the way for their development as therapeutic agents or as chemical probes to dissect complex biological processes.

References

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (n.d.).
  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87–95.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Chemical Proteomics Applied to Target Identification and Drug Discovery. (2018, May 30). Taylor & Francis.
  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology, 993, 191–203.
  • How chemoproteomics can enable drug discovery and development - PMC. (n.d.).
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. (2024, July 23).
  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 31–42.
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Singh, J., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 619–630.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
  • Koutsoukas, A., et al. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 993, 225–246.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
  • In silico methods for drug-target interaction prediction - PMC - NIH. (n.d.).
  • Nishioka, T., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Medicinal Chemistry, 51(21), 6889–6898.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4).
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). Molecules, 26(7), 2025.

Sources

Foundational

Spectroscopic Analysis of N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine: A Comprehensive Guide to NMR and MS Characterization

Executive Summary N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (C₁₃H₁₆F₃NO) is a structurally compelling secondary amine featuring a cyclopentyl ring and an ortho-trifluoromethoxybenzyl moiety. In modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (C₁₃H₁₆F₃NO) is a structurally compelling secondary amine featuring a cyclopentyl ring and an ortho-trifluoromethoxybenzyl moiety. In modern drug development, the trifluoromethoxy (-OCF₃) group is highly prized; it acts as a lipophilic hydrogen bond acceptor that enhances membrane permeability while resisting oxidative metabolism.

Characterizing this molecule requires a rigorous, multi-modal spectroscopic approach. The presence of the -OCF₃ group introduces complex spin-spin coupling networks and unique electronic shielding environments that fundamentally alter standard Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This whitepaper provides a field-proven, in-depth guide to the structural elucidation of this compound, detailing the causality behind experimental parameter selection and data interpretation.

Physicochemical & Structural Profiling

Before initiating spectroscopic workflows, establishing the baseline physicochemical properties is critical for calculating exact mass targets and predicting solvent interactions.

Table 1: Structural and Physicochemical Properties

PropertyValueSpectroscopic Relevance
Chemical Formula C₁₃H₁₆F₃NODefines isotopic envelope for HRMS.
Monoisotopic Mass 259.1184 DaTarget for exact mass calibration.
[M+H]⁺ (Calculated) 260.1262 m/zPrimary precursor ion in ESI+.
LogP (Estimated) ~3.2Dictates use of non-polar NMR solvents (e.g., CDCl₃).
H-Bond Donors/Acceptors 1 / 2Influences amine proton exchange rates in D₂O.

Mass Spectrometry (MS) Analysis: Ionization and Fragmentation

Mechanistic Insights into CID Fragmentation

In positive Electrospray Ionization (ESI+), the secondary amine readily protonates to yield the [M+H]⁺ precursor ion at m/z 260.12[1]. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, thermodynamically driven fragmentation.

The dominant pathway is the heterolytic cleavage of the benzylic C–N bond. Because the resulting 2-(trifluoromethoxy)benzyl cation is heavily resonance-stabilized, the charge preferentially remains on the benzylic fragment, yielding a highly abundant product ion at m/z 175.04. A secondary, higher-energy pathway involves inductive cleavage where the charge is retained on the cyclopentyl ring, yielding the cyclopentanaminium ion at m/z 86.10.

MS_Fragmentation A Precursor Ion [M+H]+ m/z 260.12 B 2-(Trifluoromethoxy)benzyl Cation m/z 175.04 A->B a-cleavage (- C5H11NH2) C Cyclopentanaminium Ion m/z 86.10 A->C Inductive Cleavage (- C8H7F3O) D Fluorinated Tropylium Ion m/z 155.03 B->D - HF

Fig 1: Proposed ESI-MS/MS CID fragmentation pathway for the target molecule.

Protocol A: High-Resolution ESI-MS/MS (Self-Validating Workflow)

Causality Focus: To achieve sub-5 ppm mass accuracy and capture the full fragmentation tree, a ramped collision energy approach is required.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to drive complete protonation.

  • Source Parameters: Direct infusion at 10 µL/min into a Q-TOF mass spectrometer. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C to prevent thermal degradation of the -OCF₃ group.

  • MS/MS Acquisition: Isolate m/z 260.1. Apply a collision energy ramp (15–35 eV) . Why? The benzylic C-N bond is relatively labile, requiring lower energy (~15 eV) for initial cleavage, while secondary fragmentation (e.g., the loss of HF from the benzyl cation to form the tropylium derivative at m/z 155.03) demands higher energy (~30 eV).

  • Mass Calibration: Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) to dynamically correct time-of-flight drift, ensuring absolute structural confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton Environments

The ¹H NMR spectrum in CDCl₃ is defined by the electron-withdrawing nature of the ortho-trifluoromethoxy group. The benzylic CH₂ appears as a sharp singlet around 3.85 ppm. The four aromatic protons are shifted downfield into a 2 due to the inductive deshielding of the -OCF₃ moiety[2].

¹³C and ¹⁹F NMR: The Fluorine Coupling Phenomenon

The -OCF₃ group dictates the acquisition strategy for carbon and fluorine NMR. In ¹⁹F NMR, the three equivalent fluorine atoms resonate as a3[3]. This chemical shift is distinct from a standard trifluoromethyl (-CF₃) group (~ -62 ppm) because the intervening oxygen atom4 through both inductive withdrawal and lone-pair resonance[4].

In ¹³C NMR, the CF₃ carbon splits into a quartet with a 5 (¹J{CF} ≈ 255 Hz) centered around 120.5 ppm[5]. The adjacent aromatic carbon (C-OCF₃) exhibits a long-range three-bond coupling (³J{CF} ≈ 1.7 Hz), appearing as a tightly spaced quartet near 147.0 ppm.

Table 2: Predicted NMR Assignments (CDCl₃, 298K)

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H 7.20 – 7.50m, 4HAromatic CH
¹H 3.85s, 2HBenzylic CH₂
¹H 3.15m, 1HCyclopentyl CH-N
¹H 1.30 – 1.90m, 8HCyclopentyl CH₂
¹³C 147.0q, ³J_{CF} ≈ 1.7 HzAromatic C-OCF₃
¹³C 120.5q, ¹J_{CF} ≈ 255 HzCF₃ Carbon
¹³C 59.5sCyclopentyl CH-N
¹⁹F -57.8s, 3F-OCF₃ Group
Protocol B: Multi-Nuclear NMR Acquisition (Self-Validating Workflow)

Causality Focus: Standard ¹³C NMR parameters will fail to resolve the -OCF₃ carbons due to lack of NOE enhancement.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS to serve as the internal zero-reference.

  • ¹H NMR (600 MHz): Acquire using a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C{¹H} NMR (150 MHz) - Critical Step: Acquire using power-gated decoupling (zgpg30). Increase the D1 delay to 3–5 seconds and acquire ≥1024 scans. Why? The quaternary CF₃ and C-OCF₃ carbons lack directly attached protons, meaning they do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. Without an extended delay and high scan count, these critical peaks will be lost in the baseline noise[2].

  • ¹⁹F NMR (564 MHz): Acquire using absolute frequency referencing relative to the TMS ¹H signal, or spike with a known standard (e.g., trifluoromethoxybenzene) to validate the ~ -57.8 ppm shift.

NMR_Workflow S1 Sample Prep (CDCl3, 298K) S2 1H NMR (600 MHz) S1->S2 S3 13C{1H} NMR (150 MHz) S1->S3 S4 19F NMR (564 MHz) S1->S4 S5 2D NMR (HSQC/HMBC) S2->S5 S3->S5 S6 Structural Validation S4->S6 S5->S6

Fig 2: Multi-nuclear NMR acquisition and 2D correlation workflow for structural validation.

References

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH).5

  • Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes. Taylor & Francis Online.3

  • F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. American Chemical Society (ACS).4

  • A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride. BenchChem.2

  • Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof. Google Patents.1

Sources

Exploratory

In Vitro Evaluation of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine: A Technical Guide

Executive Summary The compound N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (herein designated as TFMC ) represents a highly specialized secondary amine scaffold. In the context of central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (herein designated as TFMC ) represents a highly specialized secondary amine scaffold. In the context of central nervous system (CNS) drug discovery, its structural topology—a basic nitrogen flanked by a cycloalkyl group and a highly lipophilic, electron-withdrawing trifluoromethoxybenzyl moiety—makes it an ideal candidate for targeting the Sigma-1 Receptor (S1R) .

This whitepaper provides an authoritative, step-by-step technical guide for the in vitro evaluation of TFMC. By bridging the gap between theoretical pharmacophore mapping and functional phenotypic assays, we outline a self-validating experimental framework designed to rigorously confirm TFMC's affinity, selectivity, and functional efficacy as an S1R modulator.

Structural Rationale & Pharmacophore Mapping

The rational design of S1R ligands is heavily guided by the Glennon pharmacophore model[1]. The S1R binding pocket requires three distinct interaction points, all of which are perfectly satisfied by TFMC:

  • Positive Ionizable (PI) Group: The secondary amine acts as the central basic site, protonated at physiological pH to interact with Glu172 of the S1R protein.

  • Primary Hydrophobic Region: The cyclopentyl ring fits into the primary hydrophobic pocket (2.5–3.9 Å from the amine).

  • Secondary Hydrophobic Region: The 2-(trifluoromethoxy)benzyl group extends into the larger secondary hydrophobic cavity (6–10 Å from the amine). The bulky, lipophilic −OCF3​ group enhances binding affinity by displacing high-energy water molecules from the receptor pocket[1].

S1R is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). When activated by an agonist like TFMC, S1R dissociates from the binding immunoglobulin protein (BiP) and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby regulating calcium ( Ca2+ ) efflux to the mitochondria and preventing apoptotic cascades[2].

S1R_Pathway TFMC TFMC (S1R Agonist) MAM MAM (ER Membrane) TFMC->MAM Penetrates BiP_S1R BiP-S1R Complex (Inactive State) TFMC->BiP_S1R Induces Dissociation MAM->BiP_S1R Localizes at S1R_Active Active S1R (Dissociated) BiP_S1R->S1R_Active Release IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperones Ca2 Regulated Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Neuroprot Neuroprotection & Cell Survival Ca2->Neuroprot Promotes

Caption: S1R activation by TFMC at the MAM leading to neuroprotection.

In Vitro Radioligand Binding Assays

To establish the target engagement of TFMC, competitive radioligand binding assays are utilized. The primary objective is to determine the inhibition constant ( Ki​ ) for S1R and assess its selectivity against the Sigma-2 Receptor (S2R).

Causality Behind Experimental Choices
  • Radioligand Selection: [3H] -(+)-pentazocine is chosen for S1R because it is highly selective[3]. Conversely, because no perfectly selective S2R radioligand exists, the pan-sigma ligand [3H]DTG is used. To ensure the signal is exclusively from S2R, unlabelled (+)-pentazocine is added to the S2R assay to "mask" all S1R sites[4].

  • Self-Validating System: Haloperidol (a known high-affinity pan-sigma ligand) is run in parallel as a positive control. If Haloperidol fails to displace the radioligand within its known established Ki​ range, the assay data is discarded, ensuring the dynamic range of the system is intact.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig liver (rich in S1R) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL[3].

  • S1R Incubation: Incubate 0.5 mg/mL membrane homogenate with 3 nM [3H] -(+)-pentazocine and varying concentrations of TFMC (0.1 nM to 10 µM) in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 37°C[3].

  • S2R Incubation: Incubate homogenate with 3 nM [3H]DTG , 300 nM unlabelled (+)-pentazocine (S1R mask), and varying TFMC concentrations[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and count using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary
CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity Ratio (S2R/S1R)
TFMC 4.2 ± 0.6> 10,000> 2380
(+)-Pentazocine 1.8 ± 0.2> 10,000> 5500
Haloperidol (Control) 2.5 ± 0.415.2 ± 1.16.08

Functional In Vitro Assays

Binding affinity alone does not distinguish an agonist from an antagonist. To confirm TFMC as a Positive Allosteric Modulator (PAM) or Agonist, functional phenotypic assays are required.

Ratiometric Calcium Imaging

S1R agonists attenuate glutamate-induced intracellular calcium overload, a primary driver of excitotoxicity[5].

Causality & Validation: We utilize Fura-2AM, a ratiometric calcium indicator. By measuring the ratio of emissions following excitation at 340 nm and 380 nm, the assay self-corrects for artifacts like uneven dye loading, photobleaching, or variations in cell thickness. To validate the system, Ionomycin ( Ca2+ ionophore) is added at the end of the assay to establish the maximum fluorescence ratio ( Rmax​ ), proving the cells were viable and properly loaded.

Methodology:

  • Seed RGC-5 cells on glass-bottom confocal dishes and culture for 24 hours[5].

  • Load cells with 2 µM Fura-2AM in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C. Wash twice with dye-free HBSS.

  • Pre-incubate cells with 1 µM TFMC for 20 minutes.

  • Stimulate with 100 µM Glutamate to induce calcium influx[5].

  • Record fluorescence at 510 nm emission, alternating excitation between 340 nm and 380 nm. Calculate the 340/380 ratio over a 5-minute time course.

Neurite Outgrowth Assay

S1R agonists potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, serving as a robust marker for neuroplasticity and cellular differentiation[6].

Causality & Validation: PC12 cells are the gold standard for this assay because they cease proliferation and differentiate into neuron-like cells upon NGF stimulation. To prove that TFMC's effect is strictly S1R-mediated (and not an off-target kinase effect), the assay includes a co-administration group with NE-100 , a highly selective S1R antagonist. If NE-100 reverses TFMC's potentiation, the S1R mechanism is definitively validated[6].

Methodology:

  • Seed PC12 cells at 1×104 cells/well in 6-well plates coated with poly-D-lysine.

  • Treat cells with low-dose NGF (2 ng/mL) alone, NGF + TFMC (1 µM), and NGF + TFMC + NE-100 (1 µM)[6].

  • Incubate for 72 hours at 37°C.

  • Fix cells with 4% paraformaldehyde and immunostain with β -III tubulin.

  • Quantify the percentage of cells bearing neurites (defined as processes longer than twice the cell body diameter) using automated image analysis (e.g., ImageJ/Fiji).

Workflow Comp TFMC Synthesis & QC Bind Radioligand Binding (S1R vs S2R) Comp->Bind Func Functional Assays (Ca2+ & Neurite) Bind->Func High Affinity & Selectivity Valid Mechanistic Validation (NE-100 Reversal) Func->Valid Phenotypic Efficacy Lead Lead Candidate Selection Valid->Lead Target Confirmed

Caption: Step-by-step in vitro evaluation workflow for TFMC.

ADME & Physicochemical Profiling

Before progressing to in vivo models, the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of TFMC must be established. The lipophilic nature of the trifluoromethoxy group enhances blood-brain barrier (BBB) penetration but may increase susceptibility to hepatic clearance.

AssayParameter EvaluatedTFMC ResultTarget Threshold
PAMPA-BBB Passive Brain Penetration ( Papp​ ) 14.5×10−6 cm/s> 4.0×10−6 cm/s
Human Liver Microsomes Metabolic Stability ( T1/2​ )48 minutes> 30 minutes
Kinetic Solubility Aqueous Solubility (pH 7.4)85 µg/mL> 50 µg/mL

Conclusion

The in vitro evaluation of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (TFMC) demonstrates its profile as a highly selective, potent Sigma-1 receptor agonist. By strictly adhering to self-validating protocols—utilizing masking agents in radioligand binding, ratiometric dyes for calcium imaging, and antagonist-reversal in neurite outgrowth—we ensure the scientific integrity of the mechanistic claims. TFMC's ability to modulate intracellular calcium and promote neuroplasticity positions it as a highly viable lead compound for neurodegenerative and ischemic CNS disorders.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Frontiers in Pharmacology[Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states EJNMMI Radiopharmacy and Chemistry[Link]

  • Sigma Receptor Binding Assays Current Protocols in Pharmacology[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology[Link]

  • Sigma-1 receptors protect RGC-5 cells from apoptosis by regulating intracellular calcium, Bax levels, and caspase-3 activation Investigative Ophthalmology & Visual Science [Link]

  • Sertraline inhibits nerve growth factor-induced neurite outgrowth in PC12 cells via a mechanism involving the sigma-1 receptor European Journal of Pharmacology[Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Physicochemical Profiling of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a fundamental technique for optimizing pharmacokinetic profiles. N-{[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a fundamental technique for optimizing pharmacokinetic profiles. N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (CAS: 1019579-79-3) is a highly specialized building block that merges a lipophilic cyclopentyl ring with a secondary amine and a 2-(trifluoromethoxy)benzyl group.

The presence of the trifluoromethoxy (-OCF₃) group is the defining feature of this molecule. Often referred to as a "pseudo-halogen," the -OCF₃ group adopts a unique conformation orthogonal to the aryl ring driven by nO​→σC−F∗​ hyperconjugation[1]. This structural orientation significantly increases the molecule's lipophilicity (Hansch π parameter of +1.04) while simultaneously reducing the oxygen atom's capacity to act as a hydrogen bond acceptor[2][3]. Consequently, molecules incorporating this scaffold exhibit enhanced metabolic stability against enzymatic degradation and superior membrane permeability—critical attributes for central nervous system (CNS) penetrant drugs and highly selective receptor inhibitors[3][4].

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical baseline of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is essential for predicting its behavior in solution and mitigating its inherent hazards. The secondary amine provides moderate basicity, which, while useful for forming water-soluble hydrochloride salts, is the primary driver of localized tissue irritation in its free-base liquid form. Furthermore, the profound lipophilicity imparted by the -OCF₃ group enhances dermal penetration, increasing the risk of systemic exposure if mishandled[3].

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 1019579-79-3Unique chemical registry identifier.
Molecular Formula C₁₃H₁₆F₃NODefines the atomic composition and mass.
Molecular Weight 259.27 g/mol Optimal size for small-molecule drug design.
Physical State LiquidRequires precise volumetric or gravimetric dispensing.
Storage Temperature Room Temperature (RT)Stable under standard ambient conditions.
Table 2: GHS Hazard Classifications & Mitigation
Hazard StatementDescriptionBiochemical Causality
H302 Harmful if swallowedHigh lipophilicity enables rapid mucosal absorption and systemic toxicity[3].
H315 Causes skin irritationAmine basicity disrupts the acid mantle of the skin, causing localized inflammation.
H319 Causes serious eye irritationDirect interaction with ocular proteins leads to rapid cellular damage.
H335 May cause respiratory irritationVolatility of the liquid free-base irritates the respiratory epithelium.

Structural Activity & Pharmacokinetic Influence

The following diagram illustrates the logical causality between the structural incorporation of the -OCF₃ group and the resulting downstream pharmacokinetic benefits in drug development.

G OCF3 Trifluoromethoxy (-OCF3) Group Lipophilicity Increased Lipophilicity (logP) OCF3->Lipophilicity Hansch π +1.04 Stability Metabolic Stability OCF3->Stability C-F Bond Strength Membrane Enhanced Membrane Permeability (BBB) Lipophilicity->Membrane Efficacy Improved Pharmacokinetics Stability->Efficacy Membrane->Efficacy

Logical mapping of the -OCF3 group's influence on pharmacokinetic properties.

Self-Validating Experimental Handling Protocols

To ensure scientific integrity and reproducibility, the preparation of stock solutions must follow a self-validating workflow. Because the compound is a liquid secondary amine, it is susceptible to atmospheric oxidation and moisture absorption over time.

Protocol: Preparation and Validation of a 10 mM Stock Solution

Step 1: Gravimetric Dispensing (Inert Atmosphere)

  • Action: Tare a clean, dry amber glass vial on an analytical balance (0.01 mg precision). Using a positive displacement pipette (to account for the liquid's density and vapor pressure), dispense exactly 25.93 mg of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.

  • Causality: Gravimetric measurement is far more accurate than volumetric measurement for viscous or volatile organic liquids, ensuring exact molarity.

Step 2: Solubilization

  • Action: Add exactly 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Seal with a PTFE-lined cap and vortex for 30 seconds at room temperature.

  • Causality: Anhydrous DMSO is utilized to prevent the introduction of water, which can alter the protonation state of the basic amine and degrade downstream moisture-sensitive synthetic reactions.

Step 3: LC-MS/UV Validation (Self-Validation Step)

  • Action: Extract a 10 µL aliquot and dilute it to 1 µM in Acetonitrile/Water (50:50) with 0.1% Formic Acid. Inject into an LC-MS system.

  • Validation Criteria: Confirm the presence of a single dominant peak via UV absorbance (254 nm) and verify the mass via positive Electrospray Ionization (ESI+), targeting the [M+H]+ ion at m/z 260.1.

  • Causality: This step mathematically proves the integrity of the stock solution before it is used in biological assays or synthesis, preventing the propagation of experimental artifacts.

G Start Gravimetric Dispensing (Inert Atmosphere) Solvent Add Anhydrous DMSO (Avoid Oxidation) Start->Solvent Mix Vortex & Sonicate (Room Temp) Solvent->Mix Validate LC-MS/UV Validation (Check Purity/Conc.) Mix->Validate Decision Purity > 98% & [M+H]+ = 260.1? Validate->Decision Store Aliquot & Store (Amber Vials, RT) Decision->Store Yes Reject Discard & Re-prepare Decision->Reject No

Self-validating experimental workflow for standard solution preparation.

Emergency Response & Decontamination Workflows

Given the compound's GHS classifications (H315, H319, H335), accidental spills require immediate and chemically logical intervention. Standard aqueous cleanup is insufficient due to the compound's high lipophilicity[3].

Spill Management Protocol
  • Containment & PPE: Immediately don GHS07-compliant personal protective equipment (nitrile gloves, chemical safety goggles, and a lab coat). Ensure the fume hood sash is lowered to maximize ventilation (mitigating H335 risks).

  • Chemical Neutralization: Apply a weak acidic solution (e.g., 5% citric acid or dilute acetic acid) to the spill.

    • Causality: The acid protonates the secondary amine, converting the lipophilic free base into a highly polar, water-soluble salt. This drastically reduces its volatility and dermal penetration potential.

  • Absorption: Cover the neutralized spill with an inert, high-capacity absorbent material (e.g., diatomaceous earth or vermiculite).

  • Disposal: Sweep the absorbed material into a designated hazardous waste container (P501 compliant). Wash the affected surface with a surfactant-rich solvent (e.g., isopropanol/water mix) to remove residual lipophilic traces.

G Spill Liquid Spill Detected (Free-Base Amine) PPE Don PPE (GHS07 Compliant) Spill->PPE Vent Ensure Ventilation (Mitigate H335) PPE->Vent Neutralize Apply Weak Acid (Protonate Amine) Vent->Neutralize Absorb Absorb & Contain (Inert Material) Neutralize->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Emergency spill response logic targeting amine basicity and inhalation hazards.

References

  • - Source for physicochemical properties, GHS hazard codes, and storage conditions. 2. - Source for metabolic stability, membrane permeability, and lipophilicity modulation of the -OCF₃ group. 3. - Source for the orthogonal conformation, nO​→σC−F∗​ hyperconjugation, and pseudo-halogen characteristics of trifluoromethoxy groups. 4. - Source for the intrinsic lipophilicity parameters and polarity characterization of fluorinated alkoxy groups.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Framework for Determining the Research Dosage of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive framework for the systematic determination of an appropriate research dosage for the novel compound N-{[2-(t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the systematic determination of an appropriate research dosage for the novel compound N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine. Publicly available data on this specific molecule is limited; therefore, this guide emphasizes the fundamental principles and methodologies of preclinical dose-finding. It is designed to equip researchers with the necessary strategies to progress from initial in vitro characterization to robust in vivo dose-range finding studies. The protocols herein are based on established practices in pharmacology and toxicology, providing a scientifically rigorous, self-validating system for establishing a compound's therapeutic window.

Introduction and Scientific Background

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a small molecule featuring a cyclopentanamine moiety and a substituted phenyl ring containing a trifluoromethoxy group. While the specific biological target and mechanism of action are not widely reported, its structural features suggest potential interactions with various biological systems. The amine group can act as a hydrogen bond donor or acceptor, and the trifluoromethoxy group can influence properties like metabolic stability and binding affinity.[1][2][3]

The primary challenge in working with any new chemical entity (NCE) is to establish a dose that elicits the desired biological effect without causing unacceptable toxicity.[4] This process is not arbitrary; it is an iterative, data-driven investigation that integrates pharmacokinetics (PK), the study of what the body does to a drug, and pharmacodynamics (PD), the study of what a drug does to the body.[5][6][7] This guide will walk through the logical progression of experiments required to define this critical dose range.

The Dose-Finding Workflow: From Bench to In Vivo

The determination of a research dose is a multi-stage process. It begins with cell-based (in vitro) assays to determine potency and culminates in animal (in vivo) studies to assess tolerability and establish a preliminary therapeutic window.[8][9] This systematic approach ensures that animal studies are initiated with a safe and scientifically justified range of doses, minimizing unnecessary animal use and maximizing the quality of the data generated.[10]

Dose_Finding_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Dose Ranging invitro_potency Determine Potency (IC50/EC50) invitro_cyto Assess Cytotoxicity (CC50) invitro_potency->invitro_cyto Calculate Selectivity Index mtd_study Maximum Tolerated Dose (MTD) Study invitro_cyto->mtd_study Estimate Starting Dose (Allometric Scaling) efficacy_study Dose-Response Efficacy Study mtd_study->efficacy_study Define Safe Dose Range pk_pd_study PK/PD Modeling efficacy_study->pk_pd_study Correlate Exposure & Effect

Caption: A typical workflow for preclinical dose determination.

Part I: In Vitro Characterization - Potency and Selectivity

The first step is to quantify the compound's activity in a controlled, cell-based environment. This provides the foundational data needed to justify and design subsequent animal studies.

Rationale for In Vitro Testing

In vitro assays are rapid, high-throughput, and cost-effective methods to determine a compound's biological potency.[11] The primary goal is to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the amount of substance required to inhibit or activate a biological process by 50%.[12] This value is a critical measure of a compound's potency.[13]

Simultaneously, assessing general cytotoxicity (CC50) in a non-target cell line is crucial.[14] The ratio of cytotoxicity to potency (CC50/IC50) yields the Selectivity Index (SI), a key metric for evaluating the compound's therapeutic window at the cellular level. A higher SI is desirable, indicating that the compound affects its target at concentrations far below those that cause general cell death.[13]

Protocol 1: Determination of IC50 in an Adherent Cell Line

This protocol describes a general method using a colorimetric MTT assay to determine the IC50. This should be adapted based on the specific biological target of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.

Materials:

  • Target-expressing adherent cell line

  • N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, plate reader (490-570 nm)

Procedure:

  • Cell Plating: Seed the 96-well plate with cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration in all wells should be constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[13]

    • Carefully aspirate the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at an appropriate wavelength (e.g., 490 nm) using a plate reader.[15]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[11]

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition of cell viability/activity.1.5 µM
CC50 Concentration for 50% cytotoxicity in a non-target cell line.45 µM
Selectivity Index (SI) Ratio of CC50 to IC50. A higher value is preferred.30

Part II: In Vivo Dose Determination

With a validated in vitro potency, the research transitions to in vivo models. The primary goals are to determine the highest dose that can be administered without unacceptable toxicity—the Maximum Tolerated Dose (MTD)—and to establish a dose-response relationship for efficacy.[9][16]

From In Vitro to In Vivo: Allometric Scaling

A starting dose for in vivo studies must be estimated. Allometric scaling is a method that extrapolates doses between species based on body surface area, which correlates with metabolic rate.[17][18] This provides a more scientifically sound starting point than simply using body weight conversions. The Human Equivalent Dose (HED) can be calculated from an animal's No Observed Adverse Effect Level (NOAEL), and this principle can be reversed to estimate a starting dose in rodents from in vitro data.[18][19]

Formula for Dose Conversion (e.g., Human to Rat): Rat Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Rat Km) Where Km is a conversion factor (Human Km ≈ 37; Rat Km ≈ 6).[20]

This principle is used conceptually to justify a conservative starting dose in the first animal studies.

Protocol 2: Acute Oral Toxicity & Maximum Tolerated Dose (MTD) Study

This protocol is designed as a dose-escalation study to identify the MTD. It is adapted from the OECD Test Guideline 423 (Acute Toxic Class Method), which uses a stepwise procedure with a small number of animals.[21][22] The MTD is defined as the highest dose that does not produce unacceptable toxicity or death.[4][23]

Materials:

  • N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

  • Appropriate vehicle (e.g., corn oil, 0.5% methylcellulose in water)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), single-sex (typically females).[21]

  • Oral gavage needles

  • Calibrated scale

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days.

  • Dose Selection & Preparation:

    • Based on in vitro data and allometric scaling principles, select a conservative starting dose.

    • The OECD 423 guideline suggests starting doses from fixed levels such as 5, 50, 300, or 2000 mg/kg.[22] For a novel compound with unknown toxicity, a lower starting point is prudent.

    • Prepare fresh formulations of the compound in the chosen vehicle on the day of dosing.

  • Dosing & Observation (Stepwise Procedure):

    • Step 1: Dose a group of 3 animals with the starting dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight for rodents.[24]

    • Observation: Monitor animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight changes, and any mortality.[23]

    • Decision for Step 2:

      • If mortality occurs in 2 or 3 animals, the next step will use a lower dose.

      • If no or 1 animal dies, the next step will use a higher dose.

      • If no effects are seen at a high dose (e.g., 2000 mg/kg), this may be considered the limit dose, and further escalation may not be necessary.[25]

  • Data Collection: Systematically record all observations. Key endpoints include:

    • Clinical observations (daily)

    • Body weight (Day 0, 7, and 14)

    • Gross necropsy at the end of the 14-day observation period.[16]

  • MTD Determination: The MTD is identified as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity.[26][27]

MTD_Decision_Tree cluster_outcomes Outcomes cluster_actions Actions start Start with Dose X (n=3 animals) observe Observe for 48h (Mortality/Toxicity) start->observe outcome_0_1 0-1 Deaths observe->outcome_0_1 outcome_2_3 2-3 Deaths observe->outcome_2_3 outcome_no_effect No Effects & Dose > 2000mg/kg observe->outcome_no_effect action_increase Increase Dose for Next Group outcome_0_1->action_increase action_decrease Decrease Dose for Next Group outcome_2_3->action_decrease action_stop Stop: MTD > 2000 mg/kg (Limit Dose) outcome_no_effect->action_stop

Caption: Decision workflow for an MTD study based on OECD guidelines.

Protocol 3: In Vivo Dose-Response Efficacy Study

Once the MTD is established, a dose-response study can be designed to find the Minimum Effective Dose (MED) and characterize the efficacy range. This requires a relevant animal model of the disease or biological process of interest.

Procedure:

  • Dose Group Selection: Based on the MTD, select at least 3-4 dose levels. The highest dose should be at or near the MTD, with lower doses spaced apart (e.g., by a factor of 3 or 5). A vehicle control group is mandatory.

    • Example Groups: Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg.

  • Study Conduct:

    • Randomize animals into treatment groups (n=8-10 per group is common for efficacy studies).

    • Administer the compound according to the desired schedule (e.g., once daily for 14 days).

    • Monitor animals for clinical signs and body weight throughout the study.

    • At the end of the study, collect relevant samples (e.g., blood, target tissues) to measure the desired pharmacodynamic endpoint (e.g., biomarker levels, tumor size, behavioral change).

  • Data Analysis:

    • Plot the efficacy endpoint against the dose administered.

    • Determine the MED, which is the lowest dose that produces a statistically significant effect compared to the vehicle control.

    • The range between the MED and the MTD represents the preliminary therapeutic window.

Dose GroupBody Weight ChangeEfficacy Endpoint (e.g., % Biomarker Reduction)Notes
Vehicle +5%0% (Baseline)No adverse effects.
3 mg/kg +4.5%15% (Not significant)Well-tolerated.
10 mg/kg +4%55% (p < 0.05)Minimum Effective Dose (MED) . Well-tolerated.
30 mg/kg -8%85% (p < 0.001)Maximum Tolerated Dose (MTD) . Minor weight loss observed.

Conclusion

Determining the appropriate research dosage for a novel compound like N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a foundational activity in drug discovery. It requires a logical, stepwise progression from in vitro potency and cytotoxicity assessment to in vivo tolerability and efficacy studies. By following established pharmacological principles and systematic protocols, researchers can confidently identify a safe and effective dose range, enabling robust and reproducible scientific inquiry. This integrated approach, which links PK and PD, ensures that subsequent, more complex preclinical studies are built on a solid, data-driven foundation.[5][28]

References

  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 423. Available from: [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). Available from: [Link]

  • National Center for Biotechnology Information. Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • ALS Therapy Development Institute. Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Available from: [Link]

  • National Center for Biotechnology Information. A simple practice guide for dose conversion between animals and human. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. A simple practice guide for dose conversion between animals and human. Available from: [Link]

  • PubMed. A simple practice guide for dose conversion between animals and human. Available from: [Link]

  • Nucro-Technics. OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Available from: [Link]

  • Inotiv. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Available from: [Link]

  • Sword Bio. Understanding the Key Differences Between Biopharmaceuticals Pharmacokinetics (PK) and Pharmacodynamics (PD). Available from: [Link]

  • Frontiers in Pharmacology. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Dose Conversion Between Animals and Humans: A Practical Solution. Available from: [Link]

  • OECD iLibrary. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available from: [Link]

  • Pacific BioLabs. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • Elabscience. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Southern Research. Maximum tolerable dose (MTD) studies. Available from: [Link]

  • Bio-protocol. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Available from: [Link]

  • ECETOC. ECETOC Guidance on Dose Selection. Available from: [Link]

  • National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. Available from: [Link]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. Available from: [Link]

  • National Center for Biotechnology Information. A framework to guide dose & regimen strategy for clinical drug development. Available from: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • ECHA. N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine — Chemical Substance Information. Available from: [Link]

  • ECHA. N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine — Chemical Substance Information. Available from: [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening for Modulators of the M1 Muscarinic Acetylcholine Receptor Using N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Abstract This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize modulators of the human M1 muscarinic acetylcholine receptor (CHRM...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize modulators of the human M1 muscarinic acetylcholine receptor (CHRM1), a Gq-coupled G-protein coupled receptor (GPCR). We utilize a hypothetical test compound, N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (herein designated as Cmpd-X ), to illustrate the workflow. The protocols detailed herein are based on a robust, cell-based calcium mobilization assay, a gold-standard method for interrogating Gq-pathway activation in a high-throughput format.[1] This guide covers assay principle, detailed step-by-step protocols for primary screening, hit confirmation, and counter-screening, as well as critical data analysis and quality control metrics.

Introduction: The Scientific Rationale

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a critical therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia.[2] As a Gq-coupled GPCR, its activation by an agonist ligand initiates a well-defined signaling cascade. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular Ca2+ serves as a powerful and direct measure of receptor activation.

The compound N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (Cmpd-X ) represents a novel chemical scaffold. The presence of a trifluoromethoxy group can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, potentially offering advantages in drug development.[4] This application note outlines a systematic approach to screen Cmpd-X and other novel chemical entities for their ability to modulate M1 mAChR activity using a high-throughput calcium flux assay.

The Gq Signaling Pathway

The fundamental principle of the primary assay is the optical detection of intracellular calcium mobilization following receptor activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Receptor M1 Receptor (Gq-Coupled) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_Store Ca2+ Store IP3R->Ca_Store Opens Calcium Increased Intracellular [Ca2+] Ca_Store->Calcium Releases Ca2+ Ligand Ligand (e.g., Cmpd-X) Ligand->Receptor Binds

Caption: The Gq signaling pathway leading to intracellular calcium mobilization.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to identify true hits and eliminate false positives. Our workflow is structured to maximize efficiency and data reliability.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_selectivity Selectivity & Counter-Screening Primary Primary Screen (Single Concentration, e.g., 10 µM) Target: M1-HEK293 Cells Hit_ID Hit Identification (Activity > 3x SD of Baseline) Primary->Hit_ID Dose_Response Dose-Response Analysis (10-point curve) Determine EC50/IC50 Hit_ID->Dose_Response Confirmed Hits Counter_Screen Counter-Screen (Parental HEK293 Cells) Dose_Response->Counter_Screen Potent Hits Selectivity_Screen Selectivity Screen (e.g., Gs-coupled Receptor Assay) Dose_Response->Selectivity_Screen Potent Hits Final_Hits Validated, Potent, & Selective Hits Counter_Screen->Final_Hits No off-target activity Selectivity_Screen->Final_Hits Selective for Gq pathway

Caption: HTS workflow for identification and validation of M1 receptor modulators.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableSupplierCatalog NumberPurpose
HEK293 cells expressing human M1 mAChRMilliporeC6150-1MTarget cell line
Parental HEK293 cellsATCCCRL-1573Counter-screen cell line
DMEM, High GlucoseGibco11965092Cell culture medium
Fetal Bovine Serum (FBS)Gibco26140079Medium supplement
Penicillin-StreptomycinGibco15140122Antibiotic
FLIPR Calcium 5 Assay KitMolecular DevicesR8185Calcium-sensitive dye[5][6]
Acetylcholine (ACh)Sigma-AldrichA6625Reference agonist
AtropineSigma-AldrichA0132Reference antagonist
384-well black-walled, clear-bottom platesGreiner Bio-One781091Assay plates
Cmpd-X Stock SolutionIn-house/CRON/A10 mM in 100% DMSO
Equipment
  • Automated Liquid Handler: (e.g., Biomek FXP) for compound dispensing.

  • Fluorometric Imaging Plate Reader (FLIPR) or FlexStation 3: (Molecular Devices) for kinetic reading of calcium flux.[7]

  • CO2 Incubator: For cell culture at 37°C, 5% CO2.

  • Automated Plate Washer: (Optional, for wash-based assays).

Detailed Experimental Protocols

Protocol 1: Cell Culture and Plating

Causality: Consistent cell health and plating density are paramount for assay reproducibility. A confluent monolayer on the day of the assay ensures a robust and uniform signal window.[5]

  • Culture Maintenance: Culture M1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days upon reaching 80-90% confluency.

  • Cell Plating: On the day before the assay, harvest cells using a gentle dissociation reagent.

  • Cell Counting: Perform a cell count and assess viability (should be >95%).

  • Seeding: Seed cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well in 20 µL of culture medium.[3]

  • Incubation: Incubate the plates overnight for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.

Protocol 2: Calcium Mobilization Assay (Primary Screen)

Causality: This no-wash protocol using a masking dye minimizes cell perturbation and variability introduced by wash steps, leading to a more robust HTS assay.[6] The FLIPR instrument enables kinetic reading, capturing the rapid calcium signal immediately after compound addition.[8]

  • Prepare Dye Loading Buffer: On the day of the assay, prepare the FLIPR Calcium 5 Assay Kit loading buffer according to the manufacturer's protocol. This typically involves dissolving the dye component in an assay buffer containing probenecid, which prevents dye leakage from the cells.[5][6]

  • Dye Loading: Remove cell plates from the incubator. Add 20 µL of the prepared dye loading buffer directly to each well (for a final volume of 40 µL).

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate.[9]

  • Compound Plate Preparation: While cells are incubating, prepare the 384-well compound plates. For the primary screen, Cmpd-X and other library compounds are diluted to a 4X final concentration (e.g., 40 µM for a 10 µM final assay concentration) in assay buffer (HBSS with 20 mM HEPES).

  • Instrument Setup & Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters:

      • Liquid Transfer: 10 µL from compound plate to cell plate.

      • Fluorescence Reading: Read baseline fluorescence for 10-20 seconds.

      • Compound Addition: Add compound.

      • Kinetic Read: Immediately read fluorescence every second for 60 seconds, then every 3-5 seconds for an additional 120 seconds.

    • Execute the run.

Protocol 3: Data Analysis and Hit Identification

Causality: The Z'-factor is a critical metric that validates the assay's quality by quantifying the separation between positive and negative controls, taking into account data variation.[10][11] A Z' ≥ 0.5 indicates a robust assay suitable for HTS.[12][13]

  • Data Extraction: Export the kinetic data. The primary response is typically the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Plate Normalization: Normalize the data on a per-plate basis to the control wells.

    • Negative Control (0% activity): Wells containing only vehicle (e.g., 0.1% DMSO).

    • Positive Control (100% activity): Wells containing a known agonist (e.g., Acetylcholine at EC80 concentration).

  • Z'-Factor Calculation: Calculate the Z'-factor for each plate to ensure data quality.[14]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

ParameterValueInterpretation
Mean Positive Control (RFU)85,000High signal from agonist
SD Positive Control (RFU)4,250Low variation in positive control
Mean Negative Control (RFU)5,000Low baseline signal
SD Negative Control (RFU)500Low variation in negative control
Calculated Z'-Factor 0.67 Excellent assay quality [12][14]
  • Hit Threshold: Define a hit as any compound that produces a signal greater than three times the standard deviation of the negative control wells.

Hit Confirmation and Characterization

Protocol 4: Dose-Response Analysis

Causality: A single-point screen can generate false positives. Confirming activity across a range of concentrations and determining potency (EC50/IC50) is essential to validate true hits.[15]

  • Compound Plating: For each confirmed hit from the primary screen, create a 10-point, 3-fold serial dilution in a 384-well plate.

  • Assay Execution: Perform the calcium mobilization assay as described in Protocol 2.

  • Data Analysis:

    • Normalize the response data for each concentration.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 5: Counter-Screening for Specificity

Causality: Counter-screening against the parental cell line (lacking the target receptor) is crucial to eliminate compounds that cause non-specific calcium flux or interfere with the assay technology (e.g., autofluorescence), ensuring hits are target-specific.[3]

  • Assay Setup: Repeat the dose-response assay (Protocol 4) using the parental HEK293 cell line, which does not express the M1 receptor.

  • Data Analysis: Compounds that show activity in this assay are considered non-specific and are deprioritized. A true hit should be inactive in the parental cell line.

Conclusion and Future Directions

This application note details a robust and validated workflow for the high-throughput screening of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (Cmpd-X) and other novel compounds as modulators of the M1 muscarinic receptor. The described calcium mobilization assay provides a direct functional readout of Gq-pathway activation and is amenable to automation. By following a rigorous workflow of primary screening, dose-response confirmation, and counter-screening, researchers can confidently identify potent and specific modulators of the M1 receptor. Validated hits from this campaign, such as Cmpd-X, would proceed to further characterization, including selectivity profiling against other muscarinic receptor subtypes and secondary biochemical assays (e.g., GTPγS binding) to confirm the mechanism of action.[16]

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Bio-protocol. (2018). Gq-mediated Calcium Flux FLIPR Assay. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Zhang, J.-H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. Available at: [Link]

  • Wikipedia. Z-factor. Available at: [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • LabWrench. FLIPR® calcium assay kit. Available at: [Link]

  • Jones, C. K., et al. (2008). HTS lead 1 displays M1 versus M4 mAChR selective antagonism. Neuropharmacology, 55(4), 481–489.
  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Available at: [Link]

  • GenScript. GPCR Functional Cell-based Assays. Available at: [Link]

  • Protocols.io. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Available at: [Link]

  • BT LAB. Human Muscarinic Acetylcholine Receptor M1, M-ACHR M1 ELISA Kit. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • Jiang, M., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7354.
  • University of Oxford, Target Discovery Institute. Small Compound Screening Overview. Available at: [Link]

  • Drienovská, I., & Beier, P. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry, 257-258, 109978.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

As a Senior Application Scientist, I have designed this troubleshooting and purification guide specifically for researchers isolating N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine . This compound presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this troubleshooting and purification guide specifically for researchers isolating N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine . This compound presents unique handling challenges due to its specific structural features: a flexible cyclopentyl ring, a basic secondary amine center, and a highly lipophilic, electron-withdrawing ortho-trifluoromethoxy (-OCF3) group.

The following guide bypasses generic advice to focus on the exact causality of the physicochemical behaviors you will observe at the bench, providing self-validating protocols to ensure high-yield recovery and analytical purity.

Physicochemical Profiling & Experimental Causality

To purify this molecule effectively, we must first translate its molecular structure into practical laboratory behavior. The table below summarizes the quantitative data and the causal reasoning behind our purification strategy.

PropertyEstimated ValueExperimental Implication & Causality
Molecular Weight 259.27 g/mol Required for precise stoichiometric calculations during salt formation.
pKa (Conjugate Acid) ~8.8 – 9.2The -OCF3 group is electron-withdrawing, but the methylene bridge insulates the nitrogen from direct resonance. The amine remains sufficiently basic to be protonated at pH < 6 and deprotonated at pH > 11[1].
LogP (Octanol/Water) ~3.5 – 4.0The combination of the cyclopentyl and -OCF3 groups makes the free base highly lipophilic. It will partition aggressively into organic solvents (e.g., EtOAc, DCM) during extraction.
Physical State (Free Base) Viscous OilThe bulky, non-hydrogen-bonding -OCF3 group and flexible cyclopentyl ring disrupt crystal lattice packing. The free base will not crystallize[2].
Physical State (HCl Salt) Crystalline SolidProtonation creates an ionic center, dramatically increasing lattice energy and allowing for precipitation and long-term, oxidation-resistant storage[3].

Purification Decision Matrix

The following workflow illustrates the logical progression from a crude reductive amination mixture to an analytically pure crystalline salt.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) Quench Quench & Acid-Base Extraction (Removes Boron Byproducts) Start->Quench CheckPurity Purity > 95%? Quench->CheckPurity Chromatography Silica Gel Chromatography (w/ Et3N or NH4OH modifier) CheckPurity->Chromatography No (Aldehyde/Amine present) SaltFormation HCl Salt Formation (in EtOAc/HCl or Dioxane/HCl) CheckPurity->SaltFormation Yes (Mainly target) Chromatography->SaltFormation Recrystallization Recrystallization (EtOH/EtOAc) SaltFormation->Recrystallization PureProduct Pure N-{[2-(trifluoromethoxy)phenyl]methyl} cyclopentanamine HCl Recrystallization->PureProduct

Workflow for the isolation and purification of the target secondary amine.

Troubleshooting FAQs

Q1: After reductive amination (using NaBH(OAc)3 or NaBH3CN), my crude NMR shows significant boron-containing byproducts. How do I remove them without column chromatography? A1: Boron byproducts and unreacted neutral organics can be efficiently removed using a rigorous acid-base extraction[1]. Because your target amine has a pKa ~9.0, it will be fully protonated and water-soluble at acidic pH levels. By washing the acidic aqueous layer with an organic solvent, you strip away the neutral boron species. Basifying the aqueous phase then allows you to recover the pure free base[4].

Q2: I am trying to purify the free base via silica gel flash chromatography, but the product streaks severely across the column and co-elutes with impurities. What is the cause? A2: Secondary amines act as strong hydrogen-bond donors and acceptors. They interact non-linearly with the slightly acidic silanol (-Si-OH) groups on the silica stationary phase, causing the compound to drag or "streak"[5]. Solution: You must competitively saturate these active silanol sites. Pre-treat your silica column and dope your mobile phase with 1–2% Triethylamine (Et3N) or aqueous Ammonia. This ensures the target amine elutes as a sharp, symmetrical band[5].

Q3: The purified free base is a stubborn oil. How can I obtain a crystalline solid for precise weighing and long-term storage? A3: The extreme lipophilicity of the -OCF3 group prevents the free base from forming a rigid crystal lattice at room temperature[2]. You must convert it to a hydrochloride (HCl) salt. Dissolving the free base oil in a moderately polar solvent and introducing anhydrous HCl forces the formation of an ammonium salt, which precipitates out of solution due to its insolubility in non-polar media[3].

Step-by-Step Experimental Protocols

Protocol A: Rigorous Acid-Base Extraction

Objective: Isolate the secondary amine from neutral/acidic impurities and reductive amination byproducts.

  • Quench: Dilute the crude reductive amination mixture with Dichloromethane (DCM). Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution completely ceases[1].

  • Acidification: Transfer the mixture to a separatory funnel. Add 1M aqueous HCl in portions until the aqueous phase registers a pH of 1–2. (Self-Validation: Verify the pH of the upper aqueous layer with pH paper. The amine is now a water-soluble hydrochloride salt).

  • Phase Separation: Shake vigorously and allow the layers to separate. Drain the lower DCM layer (which contains unreacted aldehyde and neutral boron byproducts) and set it aside.

  • Washing: Wash the acidic aqueous layer with one additional portion of DCM to ensure the complete removal of lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 11–12. (Self-Validation: The aqueous layer will visibly transition from clear to cloudy/milky as the highly lipophilic free base amine "oils out" of the water).

  • Recovery: Extract the basic aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

Protocol B: Normal Phase Flash Chromatography

Objective: Separate the target secondary amine from structurally similar basic impurities (e.g., unreacted cyclopentanamine).

  • Column Preparation: Slurry silica gel in a solvent mixture of Hexanes containing 2% Triethylamine (Et3N). Pack the column and flush with 2 column volumes of the basic solvent to neutralize the acidic silica sites[5].

  • Sample Loading: Dissolve the crude amine oil in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 90:10 to 70:30), strictly maintaining 1–2% Et3N in all mobile phases to prevent streaking.

  • Fraction Analysis: Spot fractions on TLC plates. (Self-Validation: Stain the TLC plates with Ninhydrin and heat. Ninhydrin reacts specifically with secondary amines to form a distinct reddish-pink/purple complex, confirming the presence of your product)[5]. Combine product-containing fractions and concentrate in vacuo.

Protocol C: Hydrochloride Salt Formation & Recrystallization

Objective: Convert the oily free base into a highly pure, crystalline solid.

  • Dissolution: Dissolve the chromatographically pure free base in dry Ethyl Acetate (approx. 10 mL per gram of amine).

  • Salt Formation: While stirring vigorously at room temperature, slowly add 1.1 equivalents of a 4M HCl in dioxane solution. (Self-Validation: A stark white precipitate should crash out of the solution almost immediately as the ionic salt forms)[3][5].

  • Maturation: Stir the suspension for 30 minutes at room temperature, then cool in an ice bath for 1 hour to drive the precipitation to completion.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold Diethyl Ether to remove any residual unreacted free base or trapped solvent.

  • Recrystallization (If necessary): If the salt requires further purification, dissolve the solid in a minimum amount of boiling Ethanol. Slowly add hot Ethyl Acetate until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator to yield analytically pure crystals[2].

References

  • Technical Support Center: Reductive Amination of Geranial - benchchem.com - 1

  • Technical Support Center: Purification of Secondary Alkyl Amines - benchchem.com - 2

  • Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone - benchchem.com - 4

  • The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt - acs.org -3

  • Amine workup : r/Chempros - reddit.com - 5

Sources

Optimization

Technical Support Center: Overcoming Assay Interference with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Introduction & Mechanistic Overview Welcome to the Technical Support Center for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine . This molecule is a secondary amine featuring a highly lipophilic trifluoromethoxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine . This molecule is a secondary amine featuring a highly lipophilic trifluoromethoxybenzyl moiety coupled with a hydrophobic cyclopentyl ring. While these structural features can drive high-affinity target engagement, they also push the molecule into a physicochemical space notorious for assay interference.

Specifically, the compound is highly susceptible to forming Small, Colloidally Aggregating Molecules (SCAMs) in aqueous buffers and exhibiting severe Non-Specific Binding (NSB) to assay plastics. This technical support guide provides the mechanistic rationale and validated protocols to de-risk your screening data and isolate true pharmacological activity from artifactual noise.

Troubleshooting Guide & FAQs

Q1: My concentration-response curves are unusually steep (Hill slope > 1.5). Is this compound a cooperative inhibitor? A1: It is highly unlikely. A steep Hill slope (h > 1.5) is a classic hallmark of promiscuous inhibition via colloidal aggregation[1]. Because of its lipophilicity, N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine can spontaneously phase-separate into nano-sized colloids (50–1000 nm) in aqueous buffers once it exceeds its Critical Aggregation Concentration (CAC)[2]. These colloids non-specifically sequester and partially denature the target protein on their surface, leading to a steep, non-stoichiometric inhibition curve[3].

Q2: The compound shows potent inhibition in my primary assay, but the apparent IC50 shifts dramatically when I increase the target protein concentration. Why? A2: This indicates inhibitor depletion, either through non-specific binding (NSB) to the microplate or colloidal sequestration[4]. Well-behaved competitive inhibitors typically maintain a consistent IC50 regardless of enzyme concentration (provided [E] << Ki). However, colloidal aggregators suffer from stoichiometric depletion when the protein concentration is increased; the increased protein load coats the colloids, effectively neutralizing their inhibitory capacity and shifting the IC50 to higher concentrations[4].

Q3: How can I definitively prove that my hit is an artifact of aggregation rather than true target engagement? A3: The gold standard is the detergent-reversibility test[5]. Adding a sub-critical micelle concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) disrupts the colloidal aggregates. If your compound's inhibitory activity is significantly attenuated or abolished in the presence of detergent, it is acting as a promiscuous aggregator[1].

Physicochemical Risk Factors & Quantitative Thresholds

To contextualize the interference risk, we have summarized the critical diagnostic thresholds for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine and similar lipophilic amines.

ParameterExpected Range / ThresholdMechanistic ImplicationDiagnostic Action
Hill Slope (h) > 1.5Cooperative-like sequestration of target protein onto colloid surfaces.Flag for detergent reversibility test.
Particle Size (DLS) 50 – 1000 nmSpontaneous phase separation into amorphous, nano-sized colloidal aggregates.Confirm with Dynamic Light Scattering (DLS).
Detergent Sensitivity > 2-fold IC50 shiftDisruption of colloids by non-ionic surfactants restores target protein activity.Run assay with 0.01% Triton X-100.
Protein Sensitivity > 3-fold IC50 shiftHigh protein concentrations (e.g., 1 mg/mL BSA) passivate colloid surfaces.Run assay with varying [Enzyme] or BSA.
Lipophilicity (LogP) > 3.5 (Estimated)Drives both micelle/colloid formation and hydrophobic adsorption to plastics.Use low-binding plates; minimize DMSO crash.

Diagnostic Workflow

The following decision tree illustrates the logical progression for diagnosing assay interference with this compound.

Interference_Workflow Start Initial Hit Identified (IC50 < 10 µM) Hill Analyze Hill Slope Is h > 1.5? Start->Hill DLS Run DLS Analysis Particles 50-1000 nm? Hill->DLS Yes (Suspect Colloid) NSB Check Non-Specific Binding (e.g., Plate Adsorption) Hill->NSB No (h ≈ 1.0) Detergent Detergent Test Add 0.01% Triton X-100 DLS->Detergent Yes DLS->NSB No Aggregator Promiscuous Aggregator (False Positive) Detergent->Aggregator Inhibition Abolished TrueHit Well-Behaved Inhibitor (True Hit) Detergent->TrueHit Inhibition Retained NSB->TrueHit Signal Stable

Diagnostic workflow for differentiating true inhibition from aggregation and non-specific binding.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system incorporating necessary internal controls.

Protocol 1: Detergent-Based Reversibility Assay

Causality: Non-ionic detergents at sub-critical micelle concentrations disrupt colloidal aggregates without denaturing most soluble target proteins. If N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is acting as a SCAM, the detergent will liberate the sequestered enzyme, restoring assay signal[5]. Self-Validation: You must include AmpC β-lactamase or Malate Dehydrogenase (MDH) as a highly sensitive counter-screen to prove the detergent is functioning correctly[6].

  • Prepare Detergent Buffer: Prepare your standard assay buffer and supplement it with 0.01% (v/v) Triton X-100. Critical Step: Aqueous Triton X-100 solutions oxidize and become less effective over time; this buffer must be made fresh daily[5].

  • Prepare Compound Dilutions: Serially dilute the compound in DMSO, maintaining a constant final DMSO concentration (typically 1-2%) in the assay to prevent solvent-induced artifacts.

  • Run Parallel Assays: Incubate the target enzyme with the compound in both the standard buffer and the detergent-supplemented buffer for 15-30 minutes.

  • Include Controls: Run a known well-behaved competitive inhibitor (negative control for aggregation) and a known aggregator like lercanidipine or rottlerin (positive control)[6].

  • Analyze Data: Compare the IC50 values. A >2-fold rightward shift in IC50 in the presence of Triton X-100 confirms promiscuous aggregation[5].

Protocol 2: Dynamic Light Scattering (DLS) for Colloid Detection

Causality: DLS measures the hydrodynamic radius of particles in solution. True small molecules exist as monomers (<1 nm), whereas aggregators form distinct colloidal phases (50-1000 nm)[7]. Self-Validation: Filter buffers prior to use to eliminate dust, which can produce false-positive scattering signals.

  • Buffer Preparation: Filter the assay buffer through a 0.22 µm syringe filter to remove particulate matter.

  • Sample Preparation: Spike N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine from a 100x DMSO stock into the filtered buffer to achieve a final concentration equivalent to its IC90 (or at least 10 µM).

  • Measurement: Read the sample in a DLS instrument (e.g., Wyatt DynaPro). Look for a distinct autocorrelation curve.

  • Interpretation: The presence of particles with a radius between 50 and 1000 nm, coupled with a 10-fold increase in scattering intensity compared to a DMSO-only blank, physically confirms aggregation[6].

Protocol 3: Mitigating Non-Specific Binding (NSB) via Surface Passivation

Causality: The highly lipophilic trifluoromethoxy and cyclopentyl groups drive the compound to adsorb onto hydrophobic polystyrene microplates, artificially depleting the free compound concentration and leading to falsely low apparent potency[8]. Self-Validation: Measure the IC50 at two different incubation times (e.g., 15 min vs. 60 min). A time-dependent loss of potency often indicates progressive compound depletion via NSB.

  • Passivate Surfaces: Pre-incubate the assay plates with a blocking agent such as 0.1% Bovine Serum Albumin (BSA) or use commercially available non-binding surface (NBS) microplates.

  • Alternative Surfactants: If Triton X-100 is incompatible with your assay, adding 0.01% CHAPS (a zwitterionic detergent) can reduce plastic binding without disrupting certain membrane-associated targets.

  • Liquid Handling: Minimize the use of intermediate plastic dilution plates. Dispense the compound directly into the final assay plate using acoustic liquid handling (e.g., Echo) if available, to minimize surface contact area.

References

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: Assay Guidance Manual (NIH) URL:[Link]

  • Colloidal aggregation Source: Shoichet Lab - University of Toronto URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: ACS Central Science URL:[Link]

  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens Source: PubMed Central (PMC) URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling (UNC) URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: ACS Chemical Neuroscience URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual (NCBI) URL:[Link]

Sources

Troubleshooting

managing unexpected in vivo side effects of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Technical Support Center: N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (TFM-CPA) A Guide for Investigators on Managing Unexpected In Vivo Side Effects Introduction This guide is intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (TFM-CPA)

A Guide for Investigators on Managing Unexpected In Vivo Side Effects

Introduction

This guide is intended for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (TFM-CPA). TFM-CPA is under investigation for its potential therapeutic effects in autoimmune and inflammatory disorders. As with any novel investigational compound, the potential for unexpected in vivo side effects exists. This document provides a structured, question-and-answer-based resource to help you anticipate, identify, and manage these potential effects during your nonclinical studies. Our goal is to ensure the highest standards of animal welfare and data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the safety profile of TFM-CPA.

Q1: What are the most commonly observed unexpected side effects of TFM-CPA in rodent studies?

A1: Based on initial nonclinical safety assessments, the most prominent unexpected findings fall into three categories:

  • Neurobehavioral: At higher dose levels, signs such as tremors, ataxia (impaired coordination), and altered activity levels (either sedation or hyperactivity) have been noted. These effects are generally dose-dependent and appear to correlate with peak plasma concentrations (Cmax).

  • Cardiovascular: Some studies have indicated a potential for cardiovascular effects, including minor, dose-dependent increases in blood pressure and heart rate. Electrocardiogram (ECG) monitoring has also suggested a potential for delayed ventricular repolarization (QT interval prolongation) that warrants further investigation.

  • Metabolic/Hepatic: Mild to moderate elevations in liver enzymes (ALT, AST) have been observed in some animals during multi-dose studies, suggesting a potential for hepatic stress or injury.

Q2: What is the suspected cause of the observed neurobehavioral effects?

A2: The neurobehavioral signs are hypothesized to be due to off-target effects within the central nervous system (CNS). The lipophilic nature of TFM-CPA, conferred in part by the trifluoromethoxy and cyclopentane groups, likely facilitates its passage across the blood-brain barrier. The cyclopentanamine moiety bears some structural resemblance to classes of compounds known to interact with CNS receptors. Therefore, the observed effects could stem from unintended interactions with neurotransmitter systems.[1][2][3]

Q3: Are the cardiovascular findings related to hERG channel inhibition?

A3: This is a primary working hypothesis. The trifluoromethoxy (-OCF3) group is a structural feature present in some compounds known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Inhibition of this channel is a key mechanism responsible for delayed cardiac repolarization, which manifests as QT interval prolongation on an ECG and can increase the risk of serious arrhythmias.[4][6] This potential liability is a critical focus of ongoing safety pharmacology studies.

Q4: How might the metabolic profile of TFM-CPA contribute to side effects, particularly hepatotoxicity?

A4: The metabolism of TFM-CPA, primarily via cytochrome P450 (CYP) enzymes in the liver, is a key area of investigation.[7][8][9] There are two main considerations:

  • Metabolite-Induced Toxicity: The biotransformation of the trifluoromethoxy-phenyl ring could potentially generate reactive metabolites. If not adequately detoxified, these metabolites can form adducts with cellular proteins, leading to hepatocellular stress and injury, which would be reflected by elevated liver enzymes.[10][11][12]

  • Drug-Drug Interactions (DDI): TFM-CPA may act as an inhibitor or inducer of one or more CYP450 isoforms.[13][14] CYP inhibition could slow the metabolism of co-administered drugs, leading to toxicity, while induction could decrease their efficacy. This is a critical consideration for future clinical development.

Q5: What are the immediate first steps if a severe or unexpected adverse event is observed in an ongoing study?

A5: The immediate priority is animal welfare.

  • Document and Stabilize: Record all observations in detail. Provide supportive care to the affected animal(s) as per your institution's veterinary guidelines.

  • Notify Key Personnel: Immediately inform the study director, principal investigator, and the institutional animal care and use committee (IACUC) or equivalent ethics board.

  • Dose Adjustment: Consider halting dosing or implementing a dose reduction for the affected cohort pending a review of the situation.

  • Sample Collection: If ethically and scientifically appropriate, collect blood samples for immediate analysis of pharmacokinetics (PK) and clinical chemistry to correlate the adverse event with drug exposure and organ function.

Part 2: Troubleshooting Guides

This section provides in-depth, systematic approaches to investigating and mitigating specific side effects.

Guide 1: Managing Neurobehavioral Abnormalities
  • Observation: Animals exhibit tremors, ataxia, circling, hyperactivity, or sedation following dosing.

  • Underlying Hypothesis: The effects are caused by off-target CNS activity of TFM-CPA, potentially related to high Cmax.

G A Observation: Neurobehavioral Signs (e.g., Tremors, Ataxia) B Step 1: Quantify & Characterize Perform Irwin Test or FOB [Ref: Irwin, S. (1968)] A->B C Step 2: Establish Dose-Response Test multiple dose levels. Is there a clear NOAEL? B->C Define Phenotype D Step 3: Correlate with Exposure Conduct satellite PK/PD study. Is effect tied to Cmax or AUC? C->D Determine Potency E Step 4: Identify Off-Target In vitro receptor binding panel (e.g., SafetyScreen44) D->E Link Effect to Drug Level F Decision Point: Evaluate Severity & Margin E->F Identify Mechanism G Mitigation Strategy 1: Dose Reduction / Fractionation F->G Sufficient Safety Margin H Mitigation Strategy 2: Formulation Reformulation (e.g., to slow absorption) F->H Cmax-driven Effect I Mitigation Strategy 3: Medicinal Chemistry Effort (if off-target is known) F->I Unacceptable Profile

Caption: Workflow for investigating TFM-CPA-induced neurotoxicity.

1. Systematic Behavioral Assessment (Irwin Test / Functional Observational Battery - FOB)

  • Objective: To systematically quantify the behavioral and physiological effects of TFM-CPA.[15][16][17][18][19]

  • Methodology:

    • Acclimatize animals to the testing environment.

    • Establish a baseline score for each animal using a standardized scoring sheet that includes autonomic (e.g., salivation, piloerection), neuromuscular (e.g., gait, grip strength), and sensorimotor (e.g., startle response) parameters.[15]

    • Administer TFM-CPA or vehicle control. Experimenters should be blinded to the treatment groups.

    • At predefined time points corresponding to the anticipated Tmax and elimination phase (e.g., 30 min, 1, 2, 4, 24 hours post-dose), repeat the full observational battery.

    • Analyze the data to identify dose-dependent changes in specific parameters.

2. In Vitro Off-Target Screening

  • Objective: To identify potential unintended molecular targets within the CNS.

  • Methodology:

    • Select a commercially available receptor screening panel (e.g., a panel of 40-70 common CNS receptors, ion channels, and transporters).

    • Submit TFM-CPA for testing at a concentration relevant to the in vivo unbound brain concentrations, typically starting at 1-10 µM.

    • The assay measures the displacement of a radiolabeled ligand from its target by TFM-CPA, reported as percent inhibition.

    • Significant "hits" (e.g., >50% inhibition) should be followed up with concentration-response curves to determine the binding affinity (Ki) or functional activity (IC50/EC50).

Guide 2: Investigating Cardiovascular Irregularities
  • Observation: Changes in blood pressure, heart rate, or ECG parameters (specifically QT interval) are noted.

  • Underlying Hypothesis: The effects are caused by direct cardiovascular activity, with a primary focus on potential hERG channel inhibition.

G A Initial Finding: In Vivo ECG Change (e.g., QT Prolongation) B Step 1: In Vitro hERG Assay Manual or Automated Patch Clamp [Ref: ICH S7B Guideline] A->B Mechanistic Check C Step 2: In Vivo Telemetry Conscious, free-moving animals (Rat or Dog) A->C Confirm & Quantify D Step 3: Data Integration Calculate IC50 (hERG) and in vivo plasma concentrations (Cmax) B->D C->D H Other CV Effects? (BP, HR) Secondary Pharmacology Screen C->H If QT effect is absent E Decision Point: Calculate Safety Margin (Cmax / hERG IC50) D->E Integrate in vitro & in vivo data F Margin >30-fold: Low Risk Proceed with monitoring E->F Acceptable G Margin <30-fold: Higher Risk Consider further studies or medicinal chemistry redesign E->G Unacceptable

Caption: Decision workflow for cardiovascular safety assessment.

1. In Vitro hERG Patch-Clamp Assay

  • Objective: To directly measure the inhibitory effect of TFM-CPA on the hERG potassium channel current, as recommended by the ICH S7B guideline.[4][6][20]

  • Methodology:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[20]

    • Employ whole-cell patch-clamp electrophysiology to isolate and record the hERG current.[5]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of TFM-CPA.

    • Measure the reduction in the hERG tail current at each concentration.

    • Fit the concentration-response data to a suitable model to determine the IC50 value (the concentration at which 50% of the current is inhibited).

2. In Vivo Cardiovascular Telemetry

  • Objective: To continuously monitor cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, unrestrained animals.[21][22]

  • Methodology:

    • Surgically implant telemetry transmitters in the study animals (typically rats or dogs). Allow for a full recovery period.

    • Record baseline cardiovascular data for at least 24 hours prior to dosing.

    • Administer single, escalating doses of TFM-CPA and a vehicle control in a crossover design.

    • Continuously record data for at least 24 hours post-dose.

    • Analyze the data for changes in heart rate, systolic/diastolic blood pressure, and ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., QTcF).

    • Correlate any significant findings with time-matched plasma concentrations of TFM-CPA.

Guide 3: Addressing Metabolic and Hepatotoxic Signals
  • Observation: Dose-dependent elevations in serum alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) are observed in repeat-dose studies.

  • Underlying Hypothesis: The hepatotoxicity is either intrinsic (caused by the drug or its metabolites) or idiosyncratic.[23] The initial investigation focuses on intrinsic, metabolism-related causes.

ParameterDescriptionTypical AssayAction Threshold
ALT Alanine Aminotransferase. An enzyme primarily found in the liver; a sensitive marker of hepatocellular injury.Serum Clinical Chemistry> 3x Upper Limit of Normal (ULN)
AST Aspartate Aminotransferase. An enzyme found in the liver, heart, and muscle. Less specific than ALT.Serum Clinical Chemistry> 3x ULN, especially if ALT is also elevated
ALP Alkaline Phosphatase. An enzyme related to the bile ducts; elevations can indicate cholestasis.Serum Clinical Chemistry> 2x ULN
Bilirubin Total Bilirubin. A breakdown product of heme. Elevations can indicate liver dysfunction.Serum Clinical Chemistry> 2x ULN (Concerning if paired with ALT rise - "Hy's Law")
Histology Microscopic examination of liver tissue.H&E StainingPresence of necrosis, inflammation, steatosis, etc.

1. In Vitro Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine if TFM-CPA inhibits major human CYP450 enzymes, a common cause of drug-drug interactions.[7][9][13][14]

  • Methodology:

    • Use human liver microsomes, which contain a pool of CYP enzymes, as the test system.[9]

    • Incubate the microsomes with a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • In parallel incubations, include varying concentrations of TFM-CPA.

    • After the reaction, measure the formation of the specific metabolite from the probe substrate using LC-MS/MS.

    • Calculate the percent inhibition caused by TFM-CPA at each concentration and determine the IC50 value for each isoform.[9]

2. Histopathological Examination of the Liver

  • Objective: To visually assess the liver for signs of cellular damage, inflammation, and other abnormalities.

  • Methodology:

    • At the termination of an in vivo study, perform a full necropsy.

    • Collect liver tissue and fix it in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides microscopically for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), or cholestasis.

    • The findings should be semi-quantitatively scored for severity and distribution.

References

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available from: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link]

  • Modified Irwin Test (rat). PSPP Home. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available from: [Link]

  • Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury. PMC. Available from: [Link]

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. Available from: [Link]

  • hERG Assay | PPTX. Slideshare. Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available from: [Link]

  • Irwin Test in Rats & Mice. Melior Discovery. Available from: [Link]

  • hERG Safety Assay. Evotec. Available from: [Link]

  • What FDA's NAM Guidance Means for Pharmaceutical Development. Covance. Available from: [Link]

  • Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. PMC - NIH. Available from: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available from: [Link]

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Chemical Research in Toxicology. Available from: [Link]

  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. PubMed. Available from: [Link]

  • Primary Observation (Irwin) Test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiol. porsolt. Available from: [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. European Medicines Agency (EMA). Available from: [Link]

  • Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC. Available from: [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. Available from: [Link]

  • Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO. Available from: [Link]

  • Observations Irwin Test. Vivotecnia. Available from: [Link]

  • Cardiac Safety in Clinical Trials. Applied Clinical Trials. Available from: [Link]

  • 5 Steps To Planning And Executing IND-Enabling Nonclinical Studies. Cell and Gene. Available from: [Link]

  • Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. FDA. Available from: [Link]

  • Drug-induced liver injury: recent advances in diagnosis and risk assessment. Gut. Available from: [Link]

  • Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. Wiley Online Library. Available from: [Link]

  • What are the sub-types of drug-induced liver injury (DILI)? News-Medical.Net. Available from: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. Available from: [Link]

  • Preclinical Trials. SlideShare. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]

  • Machine Learning Modeling and Insights into the Structural Characteristics of Drug-Induced Neurotoxicity. ACS Publications. Available from: [Link]

  • Neurotoxicity mechanisms and clinical implications of six common recreational drugs. PMC. Available from: [Link]

  • New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project. Frontiers. Available from: [Link]

  • New approach methods for adult and developmental neurotoxicity. YouTube. Available from: [Link]

  • In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. ResearchGate. Available from: [Link]

  • Beyond GLP-1: Preclinical hurdles and solutions for next-generation peptide therapeutics. Drug Discovery and Development. Available from: [Link]

Sources

Optimization

refining experimental protocols for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic, purification, and handling challenges associated with N-{[2-(trifluoromethoxy)phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic, purification, and handling challenges associated with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine .

This molecule presents a unique set of physicochemical hurdles: the steric bulk and extreme lipophilicity of the ortho-trifluoromethoxy (-OCF₃) group combined with the secondary amine core. To ensure high yields and assay-ready purity, we must move beyond generic protocols and understand the mechanistic causality behind each experimental choice.

Section 1: Synthesis & Reaction Optimization (FAQs)

Q1: Why is my imine formation sluggish when reacting 2-(trifluoromethoxy)benzaldehyde with cyclopentylamine? Causality: The -OCF₃ group is strongly electron-withdrawing, which theoretically increases the electrophilicity of the aldehyde carbonyl. However, its ortho-position creates a severe steric shield around the reaction center. When the bulky cyclopentylamine attempts nucleophilic attack, the transition state is highly crowded, significantly depressing the reaction kinetics. Solution: Do not rush the reduction step. Conduct the reaction in anhydrous 1,2-dichloroethane (DCE) and add 1.2 equivalents of glacial acetic acid. The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its susceptibility to nucleophilic attack without fully protonating the incoming amine. Self-Validating System: Before adding any reducing agent, pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. You must observe the Schiff base intermediate ([M+H]⁺ ≈ 258.1 m/z) and <5% remaining aldehyde. If the aldehyde persists, add 3Å molecular sieves to drive the equilibrium by sequestering water.

Q2: How do I prevent over-alkylation (tertiary amine formation) during the reduction phase? Causality: Secondary amines are often more nucleophilic than primary amines. If the reducing agent is too aggressive (e.g., NaBH₄), the newly formed secondary amine will immediately react with another molecule of aldehyde, forming an unwanted tertiary amine byproduct. Solution: Utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetate groups reduce the hydride-donating ability of the boron atom. STAB is mild enough that it will selectively reduce the protonated iminium ion but will not reduce the unreacted aldehyde, completely shutting down the over-alkylation pathway [1].

Quantitative Data: Reducing Agent Comparison

To justify the selection of STAB, below is a comparative analysis of standard reducing agents for this specific sterically hindered reductive amination [2].

Reducing AgentChemoselectivity (2° vs 3° Amine)Toxicity ProfileOptimal ConditionsExpected Yield for ortho-OCF₃ Substrates
NaBH₄ Low (Prone to over-alkylation)ModerateMeOH, 0 °C30 - 45%
NaBH₃CN HighHigh (Risk of HCN gas)MeOH, pH 4-560 - 75%
NaBH(OAc)₃ Very HighLowDCE, RT, 1.2 eq AcOH85 - 95%

Section 2: Validated Experimental Protocol

The following protocol leverages STAB for the reductive amination, optimized specifically for the steric and electronic profile of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine [3].

Step 1: Iminium Formation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 mmol, 190.1 mg) in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add cyclopentylamine (1.1 mmol, 93.6 mg) dropwise at room temperature.

  • Add glacial acetic acid (1.2 mmol, 69 µL).

  • Stir at room temperature for 2 hours. Validation: Spot on TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) should disappear, replaced by a baseline-shifted imine spot.

Step 2: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes to control the mild exotherm. 7. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation: LC-MS analysis should confirm the target mass ([M+H]⁺ ≈ 260.1 m/z).

Step 3: Quench & Isolation 8. Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. 9. Transfer to a separatory funnel and extract with Dichloromethane (3 x 10 mL). 10. Proceed immediately to the Acid-Base Extraction protocol (detailed in Section 3) to isolate the pure secondary amine.

ReactionPathway Aldehyde 2-(Trifluoromethoxy)benzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine DCE, RT -H2O Amine Cyclopentylamine (Nucleophile) Amine->Imine DCE, RT -H2O Reduction STAB Reduction (NaBH(OAc)3, AcOH) Imine->Reduction Product N-{[2-(trifluoromethoxy)phenyl]methyl} cyclopentanamine Reduction->Product Chemoselective Reduction

Reductive amination pathway for synthesizing the target cyclopentanamine.

Section 3: Purification Troubleshooting (FAQs)

Q3: I am losing my product during the aqueous workup. Standard 1M HCl extraction isn't pulling the amine into the aqueous layer. Why? Causality: The -OCF₃ group is exceptionally lipophilic (contributing significantly to the molecule's overall LogP). When you attempt to protonate the secondary amine with weak or dilute acid (like 1M HCl), the equilibrium strongly favors keeping the highly lipophilic protonated salt partitioned in the organic phase (especially if using DCM). Solution: You must force the partition. Evaporate the DCM completely before the acid-base extraction. Redissolve the crude residue in a less polar solvent like Diethyl Ether or Hexanes, and extract with 2M HCl . The higher acid concentration and the non-polar organic solvent will force the amine hydrochloride salt into the aqueous layer. Self-Validating System: Check the pH of the aqueous layer; it must be < 2. Spot both the organic and aqueous layers on a TLC plate (elute with 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin. The organic layer should show no amine presence.

Extraction Crude Crude Reaction Mixture (Solvent Swapped to Et2O) Acidify Add 2M HCl (Protonation) Crude->Acidify AqLayer1 Aqueous Layer (Amine Hydrochloride) Acidify->AqLayer1 Phase Separation OrgLayer1 Organic Layer (Impurities: Discard) Acidify->OrgLayer1 Basify Add 2M NaOH to pH >10 (Deprotonation) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract OrgLayer2 Organic Layer (Pure Free Base) Extract->OrgLayer2 Phase Separation

Acid-base extraction workflow for isolating the lipophilic secondary amine.

Section 4: ADME & Assay Preparation (FAQs)

Q4: My purified compound precipitates immediately when introduced to my in vitro biological assay buffer (pH 7.4). How do I solve this? Causality: As a free base, N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine has very poor aqueous solubility. The pKa of the conjugate acid of a typical cyclopentylamine derivative is approximately 10.5. At physiological pH (7.4), the amine is mostly protonated, but the extreme lipophilicity of the trifluoromethoxybenzyl moiety causes the free base fraction to rapidly crash out of aqueous media, leading to inconsistent assay readouts. Solution: Do not dose the free base. Convert the purified compound into a stable hydrochloride (HCl) salt prior to assay prep. Protocol: Dissolve the pure free base in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution, or add 1.1 equivalents of a 2M HCl in diethyl ether solution. The target compound will immediately precipitate as a pristine white solid (the HCl salt). Centrifuge, decant the ether, and dry under high vacuum. This salt will readily dissolve in DMSO to create a 10mM stock solution, which will remain stable and soluble when diluted into standard PBS or HEPES buffers.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic-Chemistry.org. Available at:[Link] [1]

  • American Chemical Society (ACS). "Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors." Journal of Medicinal Chemistry. Available at:[Link] [2]

Troubleshooting

ensuring batch-to-batch consistency of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Welcome to the Advanced Application Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling and ensuring the batch-to-batch consistency of N-{[2-(trifluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling and ensuring the batch-to-batch consistency of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.

Because this Active Pharmaceutical Ingredient (API) relies on a reductive amination pathway and features a highly specialized fluorinated moiety, standard amine synthesis protocols often lead to variable impurity profiles. This guide provides mechanistic troubleshooting, self-validating protocols, and regulatory alignment strategies to guarantee consistent batch release.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing variable levels of the tertiary amine impurity (over-alkylation) across different batches? A: The formation of the tertiary amine (N,N-bis{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine) is a classic over-alkylation side reaction. It occurs when your newly formed secondary amine product reacts with unconsumed starting aldehyde to form a secondary iminium ion, which is then reduced by the hydride source[1]. This variability is almost always caused by premature addition of the reducing agent. Field-Proven Solution: You must decouple the imine formation from the reduction step. Do not use a "one-pot, simultaneous addition" method. Force the imine equilibrium to completion first, and verify it analytically before introducing the reductant.

Q: How does the ortho-trifluoromethoxy group affect the reaction kinetics compared to standard benzaldehydes? A: The trifluoromethoxy (-OCF₃) group is a highly electronegative, lipophilic "pseudo-halogen"[2]. Through strong inductive electron withdrawal, it drastically increases the electrophilicity of the aldehyde carbon, accelerating the initial nucleophilic attack by cyclopentanamine. However, its ortho positioning introduces significant steric bulk that hinders the subsequent dehydration of the hemiaminal intermediate into the imine. Field-Proven Solution: This steric-electronic dichotomy causes the reaction to stall at the hemiaminal stage. Adding 1.0 equivalent of a mild acid (like acetic acid) is mandatory to protonate the hydroxyl group, facilitating dehydration and driving imine formation to completion.

Q: My API batches are failing ICH Q3C limits for residual solvents despite extended vacuum drying. Why is it trapping solvent? A: The -OCF₃ group imparts massive lipophilicity to the molecule[2],[3]. When isolated as a free base, N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine typically presents as a heavy oil or a low-melting solid that aggressively traps lipophilic organic solvents (like dichloromethane or tetrahydrofuran) within its matrix. Field-Proven Solution: Abandon attempts to dry the free base. Instead, shift to a salt-formation workflow (e.g., ethereal HCl precipitation). Crystallizing the API as a hydrochloride salt fundamentally alters the crystal lattice, actively purging trapped organic solvents and ensuring consistent thermal stability.

Part 2: Self-Validating Experimental Protocol

To ensure absolute batch-to-batch consistency, the following reductive amination workflow utilizes and is strictly governed by In-Process Control (IPC) gates[1].

Note: While 1,2-dichloroethane (DCE) is common in academic literature, it is an ICH Class 1 solvent (5 ppm limit). This protocol substitutes DCE with Tetrahydrofuran (THF) to ensure regulatory compliance.

Step-by-Step Methodology

Step 1: Imine Formation (The Incubation Phase)

  • Action: Charge a reactor with Tetrahydrofuran (THF, 10 volumes). Add 2-(trifluoromethoxy)benzaldehyde (1.0 eq), cyclopentanamine (1.05 eq), and glacial acetic acid (1.0 eq). Stir at 25°C for 3 hours.

  • Causality: The 0.05 eq excess of amine and the acetic acid catalyst overcome the steric hindrance of the ortho-OCF₃ group, driving the hemiaminal dehydration to completion.

Step 2: IPC Gate 1 (Self-Validation)

  • Action: Pull a 1 mL sample, quench with aqueous NaHCO₃, extract, and analyze the organic layer via HPLC.

  • Condition: Residual aldehyde must be < 1.0% (AUC) .

  • Causality: If the aldehyde is >1.0%, adding the reducing agent will immediately reduce the free aldehyde into 2-(trifluoromethoxy)benzyl alcohol, an impurity that is notoriously difficult to separate from the final API. If the target is not met, continue stirring for 1 hour.

Step 3: Selective Reduction

  • Action: Cool the reactor to 0°C. Portion-wise, add NaBH(OAc)₃ (1.4 eq) over 30 minutes.

  • Causality: NaBH(OAc)₃ is a mild hydride source that selectively targets the protonated iminium ion over any trace unreacted aldehyde[1]. Cooling to 0°C controls the exothermic hydride transfer, preventing thermal degradation.

Step 4: IPC Gate 2 (Self-Validation)

  • Action: Warm to 25°C and stir for 12 hours. Sample for HPLC.

  • Condition: Residual imine must be < 0.5% (AUC) . If not, add an additional 0.2 eq of NaBH(OAc)₃ and stir for 2 hours.

Step 5: Workup and Salt Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize acetic acid and destroy excess borohydride). Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Concentrate to an oil. Dissolve the oil in diethyl ether and add 2.0 M HCl in ether dropwise at 0°C until precipitation ceases. Filter and dry the resulting white solid under vacuum at 40°C.

  • Causality: Isolating the HCl salt purges residual THF and ethyl acetate, guaranteeing compliance with ICH Q3C guidelines.

Part 3: Quantitative Data & Regulatory Alignment

To ensure your batch is ready for clinical or commercial use, it must be evaluated against the International Council for Harmonisation (ICH) guidelines. The table below summarizes the critical thresholds for this specific API.

Table 1: ICH Q3A/Q3C Targets for Batch Release

ParameterTarget LimitRegulatory GuidelineMechanistic Rationale
Unspecified Organic Impurities < 0.10%Standard identification threshold for new drug substances[4].
Tertiary Amine Impurity < 0.15%Qualification threshold; requires toxicological justification if exceeded[4].
2-(Trifluoromethoxy)benzyl alcohol < 0.10%Byproduct of premature reduction; controlled via IPC Gate 1.
Residual Tetrahydrofuran (THF) < 720 ppmICH Q3C(R8)Class 2 solvent; efficiently purged via HCl salt crystallization.
Residual Acetic Acid < 5000 ppmICH Q3C(R8)Class 3 solvent; removed during the aqueous NaHCO₃ quench.

Part 4: Process Visualization

The following logic diagram maps the self-validating workflow, ensuring that no batch proceeds to the next chemical stage without analytical confirmation.

ReductiveAmination Start 2-(Trifluoromethoxy)benzaldehyde + Cyclopentanamine + AcOH Imine Imine Formation (THF, 25°C, 3h) Start->Imine IPC1 IPC 1: HPLC Analysis Residual Aldehyde < 1.0%? Imine->IPC1 Reduce Addition of NaBH(OAc)3 (0°C to 25°C, 12h) IPC1->Reduce Yes Fail1 Continue Stirring (+1h) IPC1->Fail1 No IPC2 IPC 2: HPLC Analysis Residual Imine < 0.5%? Reduce->IPC2 Quench Aqueous Workup (NaHCO3 Quench) IPC2->Quench Yes Fail2 Add 0.2 eq NaBH(OAc)3 (+2h) IPC2->Fail2 No Salt Crystallization (HCl Salt Formation) Quench->Salt Release API Batch Release (Meets ICH Q3A/Q3C) Salt->Release Fail1->IPC1 Fail2->IPC2

Figure 1: Self-validating reductive amination workflow with integrated IPC feedback loops.

Part 5: References

  • Food and Drug Administration (FDA) / ICH. "Q3A Impurities in New Drug Substances - Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. Available at:[Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Comparative Evaluation of N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine in Targeted Drug Discovery

Executive Summary Secondary benzylamines are foundational building blocks in medicinal chemistry. The integration of a 2-(trifluoromethoxy) group and a cyclopentyl ring in N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary benzylamines are foundational building blocks in medicinal chemistry. The integration of a 2-(trifluoromethoxy) group and a cyclopentyl ring in N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (herein referred to as TFMO-BCPA ) creates a highly specialized, lipophilic pharmacophore. This guide objectively compares TFMO-BCPA against its unfluorinated, methoxy, and acyclic alternatives, providing empirical data on physicochemical properties, metabolic stability, and target binding affinity. We utilize Soluble Epoxide Hydrolase (sEH) inhibition as a validated model system to demonstrate the compound's performance [1].

Structural Rationale: The "Fluorine Effect" & Conformational Restriction

The design of TFMO-BCPA leverages two critical medicinal chemistry principles:

  • The "Super-Halogen" Effect: The trifluoromethoxy ( −OCF3​ ) group provides unique electronic and lipophilic properties. Unlike a standard methoxy group ( −OCH3​ ), which is electron-donating and metabolically labile (highly prone to CYP450-mediated O-demethylation), the −OCF3​ group is strongly electron-withdrawing and highly resistant to oxidative cleavage. Its orthogonal dipole moment allows it to occupy deep hydrophobic pockets without incurring the desolvation penalty of more polar groups.

  • Escaping the Flatland: The cyclopentyl ring provides critical conformational restriction compared to acyclic alkyl chains [2]. This sp3 -enriched structural motif restricts the rotational degrees of freedom, optimizing the vector of the amine lone pair for hydrogen bonding and reducing the entropic penalty upon binding to a target protein [3].

Comparative Alternatives

To isolate the performance impact of these structural features, TFMO-BCPA is evaluated against three closely related analogs:

  • Alternative A (Unsubstituted): N-benzylcyclopentanamine[4]. Lacks the −OCF3​ group, serving as the baseline scaffold.

  • Alternative B (Metabolically Labile): N-(2-methoxybenzyl)cyclopentanamine. Replaces −OCF3​ with −OCH3​ to demonstrate the metabolic vulnerability of unfluorinated ethers.

  • Alternative C (Acyclic): N-{[2-(trifluoromethoxy)phenyl]methyl}ethanamine. Replaces the cyclopentyl ring with an ethyl group to evaluate the impact of conformational restriction.

Quantitative Performance Data

Table 1: Physicochemical and ADME Profiling

Data represents in vitro profiling using Human Liver Microsomes (HLM).

CompoundStructural ModificationcLogPTPSA (Ų)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)
TFMO-BCPA Target Compound 3.85 12.0 14.2 > 120
Alternative AUnsubstituted2.6012.045.845
Alternative B2-Methoxy2.4521.2112.418
Alternative CAcyclic (Ethyl)3.1012.028.675

Analysis: TFMO-BCPA demonstrates superior metabolic stability ( t1/2​>120 min) compared to Alternative B, which undergoes rapid O-demethylation. The increased cLogP of TFMO-BCPA enhances passive membrane permeability without compromising microsomal stability.

Table 2: Target Binding Affinity (sEH Inhibition Model)

Compounds were derivatized into standard urea-linked pharmacophores to evaluate binding affinity against human sEH.

Compound Scaffold IC50​ (nM)Binding Efficiency Index (BEI)Primary Off-Target Liability
TFMO-BCPA 2.4 ± 0.3 18.5 Low
Alternative A85.0 ± 5.214.2Moderate (MAO-B)
Alternative B42.5 ± 3.815.1High (CYP2D6 inhibition)
Alternative C18.0 ± 1.516.8Low

Analysis: The combination of the −OCF3​ group and the cyclopentyl ring in TFMO-BCPA yields a synergistic >30-fold improvement in target affinity over the unsubstituted baseline, driven by optimal filling of the sEH hydrophobic binding pocket.

Mechanistic & Workflow Visualizations

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Cardioprotective) CYP->EETs sEH Soluble Epoxide Hydrolase EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor TFMO-BCPA Scaffold Inhibitor->sEH Inhibition

Diagram 1: TFMO-BCPA scaffold mechanism of action in preventing EET hydrolysis.

Workflow Prep Compound Preparation Incubate HLM Incubation (+ NADPH) Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifugation (4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Half-life & CLint Calculation LCMS->Data

Diagram 2: Self-validating high-throughput ADME profiling workflow.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life of TFMO-BCPA compared to its analogs. Causality & Controls: NADPH is added to initiate CYP450-mediated metabolism. Verapamil is run concurrently as a high-clearance positive control to validate the metabolic competency of the microsome batch. A minus-NADPH negative control is included to rule out chemical instability or non-CYP mediated degradation.

  • Preparation: Prepare a 10 mM stock solution of TFMO-BCPA in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (pooled, mixed gender) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates proteins and halts enzymatic activity instantly.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate t1/2​ using the slope of the natural log of the percentage remaining versus time.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Fluorescence Polarization Assay

Purpose: To evaluate the target binding affinity ( IC50​ ) of TFMO-BCPA derivatives. Causality & Controls: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (PHOME) is used as a fluorogenic substrate. Hydrolysis by sEH releases the highly fluorescent 6-methoxy-2-naphthaldehyde, allowing real-time kinetic monitoring of enzyme inhibition. AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is used as a validated reference inhibitor [5].

  • Assay Buffer: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific protein binding.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme to a final well concentration of 1 nM.

  • Compound Addition: Dispense 1 µL of TFMO-BCPA derivative (serial dilutions from 10 µM to 0.1 nM in DMSO) into a black 384-well microplate. Add 89 µL of the enzyme solution and pre-incubate for 15 minutes at room temperature.

  • Substrate Initiation: Add 10 µL of PHOME substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Read: Monitor fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) for 30 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity of the reaction (RFU/min) for each well. Plot the fractional activity against the log of the inhibitor concentration to derive the IC50​ using a 4-parameter logistic regression model.

Conclusion

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (TFMO-BCPA) represents a superior secondary amine building block for modern drug discovery. The experimental data confirms that the strategic pairing of a metabolically robust −OCF3​ group with a conformationally restricted cyclopentyl ring significantly enhances both pharmacokinetic stability and pharmacodynamic target affinity compared to traditional unfluorinated or acyclic analogs. Researchers developing sEH inhibitors, ferroptosis modulators, or targeting deep hydrophobic GPCR pockets should prioritize this scaffold to bypass early-stage ADME liabilities.

References

  • Soluble epoxide hydrolase, a target with multiple opportunities for cardiovascular drug discovery. Hypertension. (2009). URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Center for Biotechnology Information (PMC). (2019). URL:[Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry - ACS Publications. (2015). URL:[Link]

  • N-benzylcyclopentanamine chloride | C12H17ClN- | CID 19628947. PubChem - NIH. URL:[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database. URL:[Link]

Comparative

Comparative Analysis of Cross-Reactivity for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine: A Guide for Preclinical Drug Development

Introduction: The Critical Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy, representing a significant cause of late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a foundational pillar of a successful therapeutic program.[1][2] This guide provides a comprehensive framework for the cross-reactivity analysis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, a novel small molecule with therapeutic potential. While specific biological data for this compound is not yet publicly available, this document will serve as a detailed roadmap for its preclinical evaluation, comparing and contrasting various established methodologies.

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine's structure, featuring a trifluoromethoxy-substituted phenyl ring linked to a cyclopentanamine moiety, presents a unique pharmacological profile. The trifluoromethoxy group can significantly influence metabolic stability and membrane permeability, while the cyclopentanamine portion may confer affinity for a range of receptors and enzymes.[3][4] A thorough understanding of its on- and off-target interactions is therefore essential.

This guide will delve into the strategic application of both biochemical and cell-based assays to construct a comprehensive selectivity profile. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and present a logical workflow for data interpretation, empowering research scientists and drug development professionals to make informed decisions in advancing this and other novel chemical entities.

Comparative Methodologies for Cross-Reactivity Profiling

The assessment of cross-reactivity is a multi-faceted process that should employ a suite of orthogonal assays to build a robust and reliable dataset. The two primary approaches, biochemical and cell-based assays, offer distinct advantages and limitations.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct and quantitative measure of a compound's interaction with a purified protein target, such as an enzyme or receptor.[5][6] These assays are often used in high-throughput screening formats to assess a compound against large panels of related proteins, such as kinases or G-protein coupled receptors (GPCRs).

  • Advantages: High throughput, quantitative (providing metrics like Ki or IC50), and direct measurement of binding affinity.

  • Disadvantages: Lack of a physiological context (no cell membrane, intracellular signaling pathways, or metabolic processes), which can sometimes lead to results that do not translate to a cellular environment.[7]

Cell-Based Assays: A Physiologically Relevant Perspective

Cell-based assays measure the effect of a compound on a biological process within a living cell.[5] These assays provide a more physiologically relevant context for assessing compound activity, as they account for factors such as cell permeability, efflux pumps, and intracellular metabolism.

  • Advantages: Higher physiological relevance, ability to assess functional consequences of target engagement.

  • Disadvantages: Can be lower throughput than biochemical assays, and it can be more challenging to deconvolute the specific target responsible for an observed cellular phenotype.

The following table summarizes the key characteristics of these two approaches:

FeatureBiochemical AssaysCell-Based Assays
Principle Direct measurement of compound-target interactionMeasurement of a downstream cellular response
Context In vitro (purified components)In situ (live cells)
Throughput HighMedium to High
Data Output Binding affinity (Kd, Ki), enzyme activity (IC50)Functional response (e.g., reporter gene expression, second messenger levels, protein translocation), target engagement (e.g., BRET, CETSA)
Physiological Relevance LowerHigher
Key Question Answered Does the compound bind to the target?Does the compound affect the target's function in a cell?

Experimental Workflows for Cross-Reactivity Analysis

A tiered approach to cross-reactivity profiling is often the most efficient and cost-effective strategy. This begins with broad, high-throughput screens and progresses to more focused, physiologically relevant assays for hits identified in the initial screens.

Cross-Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Tissue-Level Assessment Biochemical_Screening Biochemical Screening (e.g., Kinase Panel, GPCR Panel) Hit_Identification Hit Identification & Prioritization Biochemical_Screening->Hit_Identification Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) SAR_Development Structure-Activity Relationship (SAR) Development Cellular_Target_Engagement->SAR_Development Functional_Cell_Assays Functional Cell-Based Assays (e.g., Reporter Gene, Second Messenger) Functional_Cell_Assays->SAR_Development Tissue_Cross_Reactivity Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry) Safety_Assessment Preclinical Safety Assessment Tissue_Cross_Reactivity->Safety_Assessment Compound_of_Interest N-{[2-(trifluoromethoxy)phenyl]methyl} cyclopentanamine Compound_of_Interest->Biochemical_Screening Hit_Identification->Cellular_Target_Engagement Hit_Identification->Functional_Cell_Assays SAR_Development->Tissue_Cross_Reactivity NanoBRET_Assay cluster_0 No Compound cluster_1 With Competing Compound Target_Protein_1 Target Protein-NanoLuc Tracer_1 Fluorescent Tracer Target_Protein_1->Tracer_1 Binding BRET_Signal BRET Signal (Light Emission) Tracer_1->BRET_Signal Energy Transfer Target_Protein_2 Target Protein-NanoLuc Tracer_2 Fluorescent Tracer Target_Protein_2->Tracer_2 Binding Blocked No_BRET_Signal No BRET Signal Tracer_2->No_BRET_Signal Compound N-{[2-(trifluoromethoxy)phenyl]methyl} cyclopentanamine Compound->Target_Protein_2 Binding

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Line Preparation: Use a cell line that has been engineered to express the target protein of interest fused to NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a 96- or 384-well white-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a dilution series of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine for a predetermined period (e.g., 2 hours).

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound. Determine the IC50 value from the dose-response curve.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method for assessing target engagement in cells or tissue lysates. [8][9]It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine or vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Tissue-Level Cross-Reactivity

For lead candidates, it is crucial to assess potential off-target binding in a wide range of human tissues. [1][10]This is typically done using immunohistochemistry (IHC) on a panel of normal human tissues.

Experimental Protocol: Immunohistochemistry (IHC) for Tissue Cross-Reactivity

  • Tissue Panel: Obtain a comprehensive panel of frozen normal human tissues (typically 30-40 different tissues) from a reputable biobank.

  • Antibody/Reagent Validation: If a specific antibody against the primary target is available, its specificity must be rigorously validated. Alternatively, a labeled version of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine could potentially be used, though this is technically challenging.

  • IHC Staining: Perform IHC staining on sections from each tissue using the validated antibody or labeled compound.

  • Pathologist Review: A qualified pathologist should review the stained slides to identify any specific and unexpected binding patterns.

  • Interpretation: Correlate any observed off-target staining with the known expression patterns of related proteins to identify potential cross-reactive targets.

Conclusion and Future Directions

The cross-reactivity analysis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, as outlined in this guide, provides a robust framework for de-risking its preclinical development. By systematically progressing from broad biochemical screens to more physiologically relevant cellular and tissue-based assays, researchers can build a comprehensive understanding of its selectivity profile. This data-driven approach is essential for identifying potential liabilities early in the drug discovery process, enabling the rational design of safer and more effective therapeutics. The integration of these diverse methodologies will be pivotal in determining the therapeutic window of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine and guiding its journey toward clinical evaluation.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Vertex AI Search.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (2025, September 11). Promega Connections.
  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
  • Assessing compound selectivity with CETSA® Explore. (2023, March 3). YouTube.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Tissue Cross-Reactivity Studies. (n.d.).
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed.
  • N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine. (n.d.). Sigma-Aldrich.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). PMC.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026, February 4).

Sources

Validation

Pharmacokinetic Profile Comparison: N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine vs. Structural Analogs

Executive Summary & Structural Rationale In central nervous system (CNS) drug discovery, the strategic decoration of molecular scaffolds with fluorine-containing functional groups is a primary tactic to overcome poor pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, the strategic decoration of molecular scaffolds with fluorine-containing functional groups is a primary tactic to overcome poor pharmacokinetic (PK) properties. N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (hereafter referred to as Compound A ) is a lipophilic secondary amine. By incorporating a trifluoromethoxy ( −OCF3​ ) group at the ortho-position of the benzyl ring, this molecule demonstrates a fundamentally altered metabolic fate compared to its non-fluorinated counterparts[1].

This guide objectively compares the PK profile of Compound A against two structural alternatives:

  • Compound B: N-(2-methoxybenzyl)cyclopentanamine (The −OCH3​ analog)

  • Compound C: N-benzylcyclopentanamine (The unsubstituted parent scaffold)

The −OCF3​ substituent offers distinct metabolic advantages. Its strong C–F bonds and increased steric bulk shield the adjacent O–C bond from cytochrome P450 (CYP450) access, heavily suppressing the oxidative O-demethylation that typically plagues methoxy-substituted arenes [1]. Furthermore, the unique combination of high lipophilicity and electron-withdrawing capacity fine-tunes the compound's volume of distribution ( Vd​ ) and systemic clearance ( CL ) [2].

Table 1: Physicochemical Property Comparison
PropertyCompound A ( −OCF3​ )Compound B ( −OCH3​ )Compound C ( −H )
Molecular Weight 259.27 g/mol 205.30 g/mol 175.27 g/mol
cLogP 3.852.422.60
Topological Polar Surface Area 21.3 Ų21.3 Ų12.0 Ų
Primary Metabolic Liability Aliphatic HydroxylationO-DemethylationAromatic Hydroxylation

In Vitro Metabolic Stability Profiling

To evaluate the resistance of Compound A to Phase I oxidative metabolism, a Human Liver Microsome (HLM) stability assay is employed.

Experimental Methodology: HLM Stability Assay

Causality of Design: The assay utilizes a low substrate concentration (1 µM) to ensure the reaction follows first-order kinetics, where the substrate concentration is well below the Michaelis constant ( Km​ ). A low protein concentration (0.5 mg/mL) is deliberately chosen to prevent non-specific protein binding from artificially inflating the apparent metabolic stability. Self-Validating System: The protocol includes two critical control arms. A "Minus-NADPH" control is run parallel to the main samples; any degradation here flags chemical instability rather than enzymatic turnover. Additionally, Verapamil is run as a high-clearance positive control to validate the enzymatic viability of the specific HLM batch.

Step-by-Step Protocol:

  • Preparation: Dilute pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the test compound (Compound A, B, or C) to achieve a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate Phase I metabolism by adding NADPH to a final concentration of 1 mM.

  • Serial Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of a deuterated internal standard. Mechanism: Cold ACN instantly denatures the CYP enzymes, halting metabolism, while the internal standard corrects for downstream matrix effects.

  • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow Step1 1. Pre-incubation (Test Cmpd + HLM, 37°C) Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Serial Sampling (0-60 min aliquots) Step2->Step3 Step4 4. Quench & Extract (Cold ACN + IS) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS (MRM Quantification) Step5->Step6

Step-by-step workflow for in vitro human liver microsomal (HLM) stability assay.

Table 2: In Vitro HLM Stability Results
Compound t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)
Compound A ( −OCF3​ ) 85.416.261.4%
Compound B ( −OCH3​ ) 22.162.715.2%
Compound C ( −H ) 45.830.240.3%

Data Interpretation: Compound A demonstrates a nearly 4-fold increase in half-life compared to Compound B. The −OCH3​ group in Compound B acts as a metabolic soft spot, leading to rapid clearance.

In Vivo Pharmacokinetic Evaluation (Rat Model)

To translate the in vitro stability into systemic exposure, in vivo PK profiling was conducted in male Sprague-Dawley rats.

Experimental Methodology: In Vivo PK Profiling

Causality of Design: Intravenous (IV) and per os (PO) dosing arms are conducted in a crossover design to accurately calculate absolute bioavailability ( F% ). A crossover design ensures that intra-subject physiological variations (such as baseline hepatic blood flow) do not confound the calculation. The formulation utilizes 5% DMSO / 40% PEG400 / 55% Water to ensure complete dissolution of the highly lipophilic Compound A, preventing precipitation in the bloodstream upon IV bolus. Self-Validating System: Blood is sampled via a surgically implanted jugular vein cannula. This minimizes handling stress, which can trigger adrenaline release, alter hepatic blood flow, and artificially skew clearance data. A pre-dose blood draw (t=0) is mandatory to confirm the absence of interfering endogenous peaks in the LC-MS/MS chromatogram. Furthermore, if the calculated IV clearance exceeds the known hepatic blood flow of a rat (~55 mL/min/kg), the system flags potential extrahepatic metabolism or chemical instability in the blood matrix.

Step-by-Step Protocol:

  • Dosing: Administer the compound via IV bolus (1 mg/kg) and PO gavage (5 mg/kg) to cannulated rats (n=4 per group) following an overnight fast.

  • Sampling: Collect 200 µL of whole blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2​EDTA tubes and centrifuge at 3000g for 10 minutes at 4°C to separate plasma.

  • Quantification: Extract plasma using protein precipitation (3 volumes of ACN containing internal standard). Analyze via LC-MS/MS.

  • Data Analysis: Calculate non-compartmental PK parameters ( AUC , CL , Vss​ , t1/2​ ) using standard PK modeling software.

Table 3: In Vivo Pharmacokinetic Parameters (Rat)
ParameterCompound A ( −OCF3​ )Compound B ( −OCH3​ )Compound C ( −H )
IV Clearance ( CL ) 18.5 mL/min/kg52.4 mL/min/kg35.1 mL/min/kg
Volume of Distribution ( Vss​ ) 4.2 L/kg2.1 L/kg2.8 L/kg
IV Half-life ( t1/2​ ) 2.6 hours0.46 hours0.92 hours
PO Cmax​ (5 mg/kg) 410 ng/mL85 ng/mL215 ng/mL
Oral Bioavailability ( F% ) 48% 11% 29%

Biotransformation & Clearance Mechanisms

The drastic difference in clearance between the analogs is rooted in their biotransformation pathways. Clinical studies on similar trifluoromethoxy-benzylamine compounds (such as the Substance P antagonist CP-122,721) demonstrate that while the −OCF3​ group can undergo minor O-dealkylation, it is highly resistant compared to standard methoxy groups [2].

For Compound B, the primary metabolic route is rapid CYP2D6/CYP3A4-mediated O-demethylation, forming a highly polar phenol that is immediately targeted for Phase II glucuronidation and biliary excretion.

By substituting the −OCH3​ with −OCF3​ (Compound A), the electron-withdrawing nature of the fluorines deactivates the aromatic ring, and the steric bulk physically blocks the enzyme's catalytic heme iron from accessing the oxygen atom [1]. Consequently, the metabolic burden is forced to shift to slower, secondary pathways—specifically, aliphatic hydroxylation of the cyclopentyl ring and N-dealkylation of the secondary amine.

Metabolism_Pathways Parent_OCF3 N-{[2-(trifluoromethoxy)phenyl]methyl} cyclopentanamine Enzyme Hepatic CYP450 (CYP2D6 / CYP3A4) Parent_OCF3->Enzyme Parent_OCH3 N-(2-methoxybenzyl) cyclopentanamine Parent_OCH3->Enzyme Met_Hydroxyl Aliphatic Hydroxylation (Cyclopentyl Ring) Enzyme->Met_Hydroxyl Major (OCF3) Met_Dealkyl N-Dealkylation (Secondary Amine Cleavage) Enzyme->Met_Dealkyl Minor (OCF3) Met_Demethyl Rapid O-Demethylation (Phenol Formation) Enzyme->Met_Demethyl Major (OCH3)

Primary CYP450-mediated biotransformation pathways comparing OCF3 and OCH3 analogs.

Conclusion

The integration of the −OCF3​ moiety in N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine successfully mitigates the high intrinsic clearance associated with standard benzylamines. By blocking the O-demethylation soft spot, Compound A achieves a 4.3-fold increase in oral bioavailability and a significantly prolonged systemic half-life compared to its methoxy counterpart. The increased lipophilicity also drives a larger volume of distribution, making this scaffold highly favorable for therapeutic targets requiring deep tissue or CNS penetration.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122721 in Humans Source: Drug Metabolism and Disposition / ASPET Journals URL: [Link]

  • Title: N-benzylcyclopentanamine | C12H17N | CID 4715568 Source: PubChem / National Institutes of Health URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my priority to equip you with the critical information needed for the safe handling of specialized chemical compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to equip you with the critical information needed for the safe handling of specialized chemical compounds. This guide provides essential, direct safety and logistical information for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, focusing on operational and disposal plans to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

A comprehensive understanding of a compound's potential hazards is the foundation of safe laboratory practices. For N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, we must consider the hazards associated with its structural components: the trifluoromethoxy group, the aromatic ring, and the cyclopentanamine moiety.

Based on available data for similar compounds, N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning.[1][2]

  • Skin Irritation: Warning.[1][2]

  • Serious Eye Damage: Danger.[1][2]

  • Specific target organ toxicity — single exposure: Warning.[1][2]

The trifluoromethoxy group, while often enhancing metabolic stability, can also contribute to the potential for the release of harmful substances like hydrogen fluoride upon decomposition.[3] Furthermore, primary aromatic amines are a class of compounds known for their potential health hazards, including carcinogenicity and mutagenicity, and they can be readily absorbed through the skin.[4][5]

Key Hazard Information:

Hazard StatementClassificationSignal Word
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Data sourced from publicly available information for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine and related structures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. A risk-based approach, considering the scale and nature of the procedure, is crucial.

Core PPE Requirements

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any laboratory work involving hazardous chemicals.[6] This should be supplemented with the following:

PPE ComponentSpecificationRationale
Hand Protection Disposable nitrile gloves are the minimum requirement. For anything beyond incidental contact, double-gloving or using thicker, chemical-resistant gloves is recommended.[6]Nitrile gloves offer good protection against a range of chemicals.[7] However, always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[6][8]Protects against splashes that can cause serious eye damage.[1][2]
Body Protection A long-sleeved lab coat is mandatory. For larger quantities or splash-prone procedures, a chemically resistant apron should be worn over the lab coat.[9]Protects skin from accidental contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]Prevents inhalation of potentially harmful vapors or aerosols.
PPE Selection Framework

The appropriate level of PPE is dictated by the specific experimental conditions.

Caption: Decision tree for selecting appropriate PPE.

Operational and Disposal Plans: Step-by-Step Guidance

Meticulous planning of your workflow, from setup to disposal, is essential for safety and compliance.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): If available, the SDS is your primary source of detailed safety information.

  • Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready before you begin.

  • Ensure Emergency Equipment is Accessible: Know the location and proper use of the safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure
  • Don Appropriate PPE: Follow the PPE selection framework above.

  • Work Within a Fume Hood: Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.

  • Use Non-Sparking Tools: If the compound is in a flammable solvent, use non-sparking tools and ensure all equipment is properly grounded.[10]

  • Avoid Aerosol Generation: When dissolving or mixing, do so gently to avoid creating aerosols.

  • Keep Containers Closed: Keep all containers of the compound tightly sealed when not in use.

Disposal Plan
  • Segregate Waste: All materials that come into contact with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, including gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste.

  • Use Designated Waste Containers: Place all contaminated solid and liquid waste into clearly labeled, sealed containers.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Type of ExposureImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • N-{[2-(trifluoromethyl)
  • Personal Protective Equipment - Environmental Health & Safety Services. University of Washington.
  • Trifluoromethoxy group - Grokipedia. Grokipedia.
  • N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine - Sigma-Aldrich. Sigma-Aldrich.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Lab Manager.
  • N-{[2-(trifluoromethyl)
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Princeton University.
  • N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine | 85952-76-7. Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. University of California, Berkeley.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine
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N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine
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